Boc-L-methioninol
描述
Structure
3D Structure
属性
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIBDQMAIDPJBU-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450953 | |
| Record name | Boc-L-methioninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51372-93-1 | |
| Record name | Boc-L-methioninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Boc-L-methioninol (CAS: 51372-93-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-methioninol, with the CAS number 51372-93-1, is a valuable chiral building block extensively utilized in organic synthesis and pharmaceutical research. As a derivative of the essential amino acid L-methionine, its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine and a hydroxyl group in place of the carboxylic acid. This unique combination of features makes it a versatile intermediate for the synthesis of a wide array of complex molecules, including peptide mimetics, modified peptides, and various bioactive compounds. Its stability, chirality, and dual functionality (a protected amine and a primary alcohol) allow for selective chemical transformations, making it a key component in the development of novel therapeutics and other specialized chemical entities.[1][2]
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 51372-93-1 | [3] |
| Molecular Formula | C₁₀H₂₁NO₃S | [4] |
| Molecular Weight | 235.35 g/mol | [4] |
| Appearance | White to off-white solid or semi-solid | [4] |
| Purity | ≥97% | [4] |
| Optical Rotation | [α]²⁰/D = -11 ± 2º (c=1.1 in Chloroform) | [3] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [4] |
| InChI Key | IPIBDQMAIDPJBU-QMMMGPOBSA-N | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available amino acid, L-methionine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.
Experimental Protocol 1: Synthesis of Boc-L-methionine
This protocol outlines the synthesis of the intermediate, Boc-L-methionine, from L-methionine.
Materials:
-
L-methionine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Acetonitrile
-
Water
-
Dichloromethane
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 7.2 g of L-methionine in a mixture of 50 mL of water and 50 mL of acetonitrile.
-
To this solution, add 2 g of sodium hydroxide (0.05 mol).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 10.9 g of di-tert-butyl dicarbonate (0.05 mol) to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature (24-25°C) and continue stirring for 12 hours.
-
Remove the acetonitrile by rotary evaporation.
-
To the remaining aqueous phase, add potassium carbonate to adjust the pH to 12.
-
Extract the aqueous phase twice with 50 mL of dichloromethane and discard the organic layers.
-
Adjust the pH of the aqueous phase to 6 by the dropwise addition of 1 N hydrochloric acid.
-
Extract the aqueous phase again with two 50 mL portions of dichloromethane.
-
Combine the organic phases, wash with 50 mL of saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain Boc-L-methionine as a viscous product. The typical yield is around 95%.
Experimental Protocol 2: Reduction of Boc-L-methionine to this compound
This protocol describes the reduction of the carboxylic acid group of Boc-L-methionine to a hydroxyl group to yield the final product, this compound.
Materials:
-
Boc-L-methionine
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-methionine in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 1.5 to 2 equivalents) dropwise to the cooled solution of Boc-L-methionine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvents under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Spectroscopic Data
While experimental spectra for this compound are not widely available in public databases, the following table provides the characteristic spectral data for its immediate precursor, Boc-L-methionine, for reference.
| Boc-L-methionine | |
| ¹H NMR (500 MHz, CDCl₃) | δ 11.62 (br, 1H), 6.91 (br, 1H), 4.40 (m, 1H), 2.52 (t, J = 4.8 Hz, 2H), 2.05 (s, 3H), 1.92-2.15 (m, 2H), 1.42 (s, 9H) |
| Mass Spectrometry (MS) | Molecular ion peak (M+1) at 250 |
Applications in Drug Development and Organic Synthesis
This compound serves as a critical chiral precursor in the synthesis of various pharmaceutical agents and complex organic molecules. Its bifunctional nature allows it to be incorporated into larger structures through either the hydroxyl group or, after deprotection, the amino group.
Role as a Chiral Building Block
The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of enantiomerically pure compounds. This is particularly important in drug development, as the biological activity of a molecule is often dependent on its specific stereoisomer.
Use in the Synthesis of Bioactive Molecules
This compound is a precursor in the synthesis of methionine analogues and nucleic acid-binding ligands.[3][5][6] For instance, it can be used to construct modified amino acids that are then incorporated into peptides or other macromolecules to study biological processes or to develop new therapeutic agents.
Experimental Workflow: Synthesis of a Bicyclic Guanidine Precursor
The following diagram illustrates a typical experimental workflow where this compound is utilized as a starting material for the synthesis of a more complex intermediate, in this case, a mesylated derivative en route to a bicyclic guanidine.
Safety and Handling
-
GHS Pictogram: GHS06 (Toxic)
-
GHS Signal Word: Danger
-
GHS Hazard Statement: H301 (Toxic if swallowed)
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from incompatible materials.
For detailed safety information, it is recommended to consult the Safety Data Sheet provided by the supplier.
Conclusion
This compound is a highly useful and versatile chiral building block with significant applications in pharmaceutical and chemical research. Its straightforward synthesis from L-methionine and its unique structural features enable the construction of complex and stereochemically defined molecules. This technical guide provides a foundational overview of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and organic synthesis.
References
In-Depth Technical Guide to Boc-L-methioninol
This guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-methioninol (Boc-L-methioninol), a key building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Core Data Presentation
The physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | tert-butyl N-[(2S)-1-hydroxy-4-(methylthio)butan-2-yl]carbamate | |
| Synonyms | Boc-Met-ol | [1] |
| CAS Number | 51372-93-1 | [1] |
| Molecular Formula | C₁₀H₂₁NO₃S | [2] |
| Molecular Weight | 235.3 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [α]²⁰/D = -11 ± 2º (c=1.1 in Chloroform) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Chemical Structure
The chemical structure of this compound is depicted below. The diagram highlights the tert-butoxycarbonyl (Boc) protecting group attached to the amine of L-methioninol.
Experimental Protocols
A detailed two-step synthesis of this compound is described below, involving the initial preparation of Boc-L-methionine followed by its reduction to the corresponding alcohol.
Step 1: Synthesis of N-Boc-L-methionine[3]
This procedure outlines the protection of the amino group of L-methionine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
L-methionine (7.2 g)
-
Sodium hydroxide (2 g, 0.05 mol)
-
Di-tert-butyl dicarbonate (10.9 g, 0.05 mol)
-
Water (50 mL)
-
Acetonitrile (50 mL)
-
Potassium carbonate
-
1 N Hydrochloric acid
-
Dichloromethane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 7.2 g of L-methionine in a mixture of 50 mL of water and 50 mL of acetonitrile.
-
To this solution, add 2 g of sodium hydroxide.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 10.9 g of di-tert-butyl dicarbonate to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (24-25 °C) and continue stirring for 12 hours.
-
Remove the acetonitrile by rotary evaporation.
-
To the remaining aqueous phase, add potassium carbonate to adjust the pH to 12.
-
Extract the aqueous phase twice with 50 mL of dichloromethane and discard the organic layers.
-
Carefully add 1 N hydrochloric acid dropwise to the aqueous phase to adjust the pH to 6.
-
Extract the aqueous phase again with two 50 mL portions of dichloromethane.
-
Combine the organic phases and wash with 50 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Boc-L-methionine.
Step 2: Reduction of N-Boc-L-methionine to N-Boc-L-methioninol[4]
This general procedure for the reduction of an N-protected amino acid using sodium borohydride and iodine can be adapted for the synthesis of this compound.
Materials:
-
N-Boc-L-methionine (from Step 1)
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
20% Aqueous potassium hydroxide (KOH)
-
Methyl-tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a reflux condenser, suspend N-Boc-L-methionine in anhydrous THF.
-
In a separate flask, prepare a solution of sodium borohydride in anhydrous THF.
-
Slowly add the sodium borohydride solution to the N-Boc-L-methionine suspension at room temperature.
-
To this mixture, add a solution of iodine in anhydrous THF dropwise. A vigorous gas evolution and an exothermic reaction will be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight) to ensure complete reduction.
-
Cool the reaction mixture to room temperature and carefully hydrolyze by the dropwise addition of methanol.
-
Remove the solvent in vacuo.
-
Dissolve the residue in 20% aqueous potassium hydroxide.
-
Extract the product from the aqueous layer with three portions of methyl-tert-butyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound. The product can be further purified by distillation or crystallization.
Spectroscopic Data (Reference)
¹H NMR of Boc-L-methionine[5]
-
1H NMR (500 MHz, CDCl₃): δ 11.62 (br, 1H), 6.91 (br, 1H), 4.40 (m, 1H), 2.52 (t, J = 4.8 Hz, 2H), 2.05 (s, 3H), 1.92-2.15 (m, 2H), 1.42 (s, 9H).
Mass Spectrometry of Boc-L-methionine[5]
-
MS (M+1): 250
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis: It serves as a protected building block for the incorporation of a methioninol residue into peptide chains. The Boc group provides stable protection of the amine functionality under various coupling conditions and can be readily removed when required.
-
Drug Development: The chiral nature of this compound makes it a crucial starting material for the synthesis of complex molecules with specific stereochemistry, which is often a critical factor for biological activity in pharmaceuticals.[1]
-
Bioconjugation: This compound can be utilized in bioconjugation techniques to link biomolecules to other entities such as drugs or imaging agents, thereby enhancing their targeting and therapeutic efficacy.[1]
-
Prodrug Synthesis: this compound is also employed in the preparation of prodrugs, which are inactive or less active precursors that are converted into the active drug form in the body, often to improve bioavailability.
Logical Workflow for Synthesis
The synthetic strategy for obtaining this compound from L-methionine can be visualized as a two-step process: protection followed by reduction.
References
Synthesis of Boc-L-methioninol from L-methionine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Boc-L-methioninol, a valuable chiral building block in peptide synthesis and drug development. The synthesis is a two-step process commencing with the protection of the amino group of L-methionine with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid moiety to a primary alcohol. This guide details the experimental protocols for these key transformations, presents quantitative data in a structured format, and includes diagrams to illustrate the reaction pathway and experimental workflow.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The presence of the Boc protecting group allows for selective reactions at other functional groups, while the primary alcohol provides a handle for further synthetic modifications. The stereochemistry of the L-methionine precursor is retained throughout the synthesis, ensuring the production of the enantiomerically pure product, which is often critical for biological activity.
Synthetic Pathway
The overall synthetic route from L-methionine to this compound involves two primary steps:
-
Boc Protection: The amino group of L-methionine is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions to yield N-Boc-L-methionine.
-
Reduction: The carboxylic acid of N-Boc-L-methionine is selectively reduced to a primary alcohol to give this compound. Several reducing agents can be employed for this transformation, with sodium borohydride in combination with an activating agent being a common and effective method.
The following diagram illustrates the overall synthetic pathway:
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of N-Boc-L-methionine
This protocol is adapted from a standard procedure for the Boc-protection of amino acids.[1]
Materials:
-
L-Methionine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Acetonitrile
-
Water
-
Dichloromethane
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve L-methionine in a 1:1 mixture of water and acetonitrile.
-
Add sodium hydroxide to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the acetonitrile by rotary evaporation.
-
Adjust the pH of the remaining aqueous solution to 12 with potassium carbonate.
-
Wash the aqueous phase twice with dichloromethane to remove any unreacted (Boc)₂O.
-
Adjust the pH of the aqueous phase to 6 with 1 N hydrochloric acid.
-
Extract the product twice with dichloromethane.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain Boc-L-methionine as a viscous oil.
Quantitative Data for Boc-L-methionine Synthesis:
| Reagent/Parameter | Amount | Molar Equivalent |
| L-Methionine | 7.2 g | 1.0 |
| Sodium Hydroxide | 2.0 g | 1.04 |
| Di-tert-butyl dicarbonate | 10.9 g | 1.04 |
| Water | 50 mL | - |
| Acetonitrile | 50 mL | - |
| Reaction Time | 12 hours | - |
| Reaction Temperature | 0 °C to Room Temp. | - |
| Yield | 11.4 g (95%) | - |
Step 2: Synthesis of this compound from N-Boc-L-methionine
This protocol utilizes a mixed anhydride activation of the carboxylic acid followed by reduction with sodium borohydride. This is a general and effective method for the reduction of N-protected amino acids.
Materials:
-
N-Boc-L-methionine
-
Triethylamine (Et₃N)
-
Ethyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Water
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-Boc-L-methionine in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir the mixture at this temperature for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve sodium borohydride in water.
-
Cool the mixed anhydride solution to 0 °C and add the aqueous solution of sodium borohydride in one portion.
-
Stir the reaction mixture for 30 minutes at 0 °C.
-
Quench the reaction by adding 1 N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data for this compound Synthesis:
| Reagent/Parameter | Molar Equivalent |
| N-Boc-L-methionine | 1.0 |
| Triethylamine | 1.0 |
| Ethyl chloroformate | 1.0 |
| Sodium borohydride | 1.5 - 2.0 |
| Reaction Time | ~1 hour |
| Reaction Temperature | -15 °C to 0 °C |
| Typical Yield | ~80-90% |
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from L-methionine is a robust and high-yielding two-step process. The Boc protection of the amine is straightforward, and the subsequent reduction of the carboxylic acid via a mixed anhydride intermediate provides a reliable method to obtain the desired amino alcohol. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis, enabling the efficient preparation of this important chiral building block.
References
Technical Guide: Physical Properties of Boc-L-methioninol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-methioninol, with the CAS number 51372-93-1, is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and peptide-based therapeutics.[1] Its N-Boc protecting group makes it a stable intermediate for the synthesis of complex molecules. A thorough understanding of its physical properties is essential for its effective use in research and development, including reaction setup, purification, and formulation. This technical guide provides a summary of the available physical properties of this compound and outlines the standard experimental protocols for their determination.
Core Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁NO₃S | [1] |
| Molecular Weight | 235.3 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Optical Rotation | [α]²⁰/D = -11 ± 2° (c=1.1 in Chloroform) | [1] |
| Melting Point | Not readily available in literature | |
| Boiling Point | Not readily available in literature | |
| Density | Not readily available in literature | |
| Solubility | Not explicitly quantified in literature, but general solubility principles for similar molecules suggest solubility in a range of organic solvents. |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the substance.
Optical Rotation Measurement
As a chiral compound, this compound rotates plane-polarized light. The specific rotation is a characteristic property.
Methodology:
-
Solution Preparation: A solution of this compound is prepared by accurately weighing a known amount of the compound and dissolving it in a specific volume of a suitable solvent (e.g., chloroform, as cited). The concentration is recorded.
-
Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature (e.g., 20°C).
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Solubility Determination (Qualitative)
Understanding the solubility of this compound in various solvents is crucial for its use in reactions and for its purification.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) are selected.
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL).
-
Observation: The mixture is agitated at a constant temperature. The dissolution of the solid is observed.
-
Classification: The solubility is qualitatively described as "soluble," "sparingly soluble," or "insoluble" based on the extent of dissolution. For quantitative analysis, the amount of solute required to form a saturated solution would be determined.
Density Determination (for a solid)
The density of a solid can be determined using the liquid displacement method.
Methodology:
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.
-
Liquid Selection: An inert liquid in which the solid is insoluble is chosen.
-
Volume Measurement by Displacement: A graduated cylinder is partially filled with the chosen liquid, and the initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
Calculation: The density is calculated by dividing the mass of the solid by its volume.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of this compound.
References
Navigating the Solubility Landscape of Boc-L-methioninol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-methioninol (Boc-L-methioninol) is a pivotal chiral building block in the synthesis of peptidomimetics and other complex organic molecules within the pharmaceutical industry. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound and structurally related compounds, details common experimental protocols for solubility determination, and illustrates relevant synthetic workflows.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 51372-93-1 | [1] |
| Molecular Formula | C₁₀H₂₁NO₃S | [1] |
| Molecular Weight | 235.34 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Optical Rotation | [α]²⁰/D = -11 ± 2º (c=1.1 in chloroform) | [1] |
Solubility Profile
Direct quantitative solubility data for this compound in various organic solvents is scarce. However, based on its structure—a protected amino alcohol—and qualitative data from suppliers and related compounds, a general solubility profile can be inferred. The presence of the lipophilic tert-butoxycarbonyl (Boc) group generally imparts good solubility in a range of common organic solvents, while the polar hydroxyl and carbamate groups contribute to some degree of polarity.
Qualitative Solubility of Structurally Similar Boc-Protected Amino Alcohols
To provide a practical reference, the following table summarizes the qualitative solubility of structurally similar Boc-protected amino alcohols. It is anticipated that this compound exhibits a comparable solubility profile.
| Compound | Chloroform | Dichloromethane (DCM) | Ethyl Acetate | Dimethyl Sulfoxide (DMSO) | Acetone | Water | Reference(s) |
| N-Boc-L-phenylalaninol | Soluble | Soluble | Soluble | Soluble | Soluble | Insoluble | [2][3] |
| N-Boc-L-leucinol | Soluble | Soluble | Soluble | Soluble | Soluble | Limited | [4][5] |
| N-Boc-L-valinol | Soluble | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble | [6][7] |
General Trend: Boc-protected amino alcohols, including by extension this compound, are expected to be readily soluble in chlorinated solvents (chloroform, DCM), polar aprotic solvents (DMSO, acetone), and esters (ethyl acetate). Their solubility in water is generally low.
Experimental Protocols for Solubility Determination
Precise determination of solubility is crucial for process development. The following are detailed methodologies for two common experimental techniques used to quantify the solubility of solid compounds in organic solvents.
Gravimetric Method (Shake-Flask)
This method directly measures the mass of the dissolved solute in a saturated solution.
Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed container. Evaporate the solvent completely under reduced pressure or in a fume hood.
-
Mass Determination: Dry the container with the solid residue to a constant weight in a vacuum oven.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/L or mg/mL).
UV/Vis Spectrophotometric Method
This method is suitable if the solute has a chromophore and is often faster than the gravimetric method.
Protocol:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (Steps 1 and 2).
-
Phase Separation: Separate the solid and liquid phases as described above (Step 3).
-
Dilution: Withdraw a small, known volume of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Mandatory Visualizations
Logical Workflow for Boc Protection of L-Methioninol
The synthesis of this compound typically involves the protection of the amino group of L-methioninol using di-tert-butyl dicarbonate (Boc₂O).
Caption: General workflow for the synthesis of this compound.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound is a key reagent in solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical cycle for the incorporation of a Boc-protected amino acid into a growing peptide chain attached to a solid support.[8][9]
Caption: A single cycle in Boc solid-phase peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-L-Phenylalaninol | 66605-57-0 [chemicalbook.com]
- 3. 66605-57-0 CAS MSDS (N-Boc-L-Phenylalaninol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CAS 82010-31-9: boc-L-leucinol | CymitQuimica [cymitquimica.com]
- 5. BOC-L-LEUCINOL | 82010-31-9 [amp.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 79069-14-0 CAS MSDS (N-Boc-L-Valinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Versatile Chiral Building Block: A Technical Guide to the Research Applications of Boc-L-Methioninol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-L-methioninol, the N-tert-butoxycarbonyl-protected form of L-methioninol, is a valuable chiral building block in modern organic synthesis. Derived from the naturally occurring amino acid L-methionine, it provides a versatile scaffold for the construction of complex, enantiomerically pure molecules. Its primary applications in research are centered on its use as a precursor for chiral auxiliaries, the development of novel chiral ligands for asymmetric catalysis, and as a starting material in the synthesis of pharmaceutical intermediates and other biologically active compounds. This guide provides an in-depth overview of the core research applications of this compound, complete with representative experimental protocols, quantitative data from analogous systems, and visualizations of key synthetic pathways.
Core Applications of this compound in Research
This compound's utility in chemical research stems from its inherent chirality and the synthetic versatility of its protected amine and primary alcohol functionalities. These features allow it to be strategically incorporated into target molecules to control stereochemistry or to be transformed into other functional groups.
Precursor to Chiral Auxiliaries
Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct a stereoselective transformation. This compound can be converted into various chiral auxiliaries, most notably oxazolidinones. These auxiliaries are widely used to control the stereochemical outcome of reactions such as alkylations, aldol additions, and Diels-Alder reactions.
Synthesis of Chiral Ligands
The development of chiral ligands is paramount for asymmetric transition-metal catalysis. This compound serves as a precursor for the synthesis of various chiral ligands, particularly bidentate ligands that can coordinate to a metal center and create a chiral environment. A prominent class of such ligands derived from amino alcohols are β-amino phosphines.
Chiral Building Block for Target-Oriented Synthesis
Beyond its use in creating catalytic tools, this compound is directly employed as a chiral starting material in the total synthesis of natural products and active pharmaceutical ingredients (APIs). The protected amino alcohol moiety can be elaborated into more complex structures while retaining the stereochemical integrity of the original molecule. A key transformation in this context is the oxidation of the primary alcohol to the corresponding chiral aldehyde, Boc-L-methioninal, which is a versatile intermediate for C-C bond formation.
Quantitative Data and Representative Transformations
While specific quantitative data for reactions commencing directly from this compound is dispersed throughout proprietary and academic literature, the following tables present representative data from analogous and closely related systems. This information serves to illustrate the typical efficiencies and stereoselectivities that can be expected in such transformations.
Table 1: Representative Synthesis of Chiral Oxazolidinones from Amino Alcohols
| Amino Alcohol Precursor | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| (S)-Valinol | Diethyl carbonate, NaOMe | Microwave, 130°C, 30 min | 92 | [1] |
| (S)-Phenylalaninol | Diethyl carbonate, K₂CO₃ | Microwave, 135°C, 25 min | 95 | [1] |
| (S)-Phenylglycinol | Diethyl carbonate, K₂CO₃ | Microwave, 125°C, 20 min | 98 |[1] |
Table 2: Representative Synthesis of N-Boc-β-amino Phosphine Ligand Precursors
| N-Boc Amino Alcohol | Activating Agent | Phosphine Source | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Boc-L-valinol | p-Toluenesulfonyl chloride | Potassium diphenylphosphide | 1. Pyridine, 0°C; 2. THF, -35°C | ~85 (over 2 steps) | [2] |
| N-Boc-L-threoninol methyl ether | Mesyl chloride | Lithium diphenylphosphide | 1. Et₃N, CH₂Cl₂, 0°C; 2. THF, -78°C | High |[2] |
Table 3: Representative Oxidation of N-Boc Amino Alcohols to Aldehydes
| N-Boc Amino Alcohol Substrate | Oxidizing Agent System | Solvent | Temperature | Yield (%) | Enantiomeric Purity |
|---|---|---|---|---|---|
| N-Boc-L-phenylalaninol | SO₃·pyridine, DMSO | CH₂Cl₂ | 0°C to rt | 95 | >99% ee |
| N-Boc-L-leucinol | Dess-Martin periodinane | CH₂Cl₂ | rt | 92 | >99% ee |
| N-Boc-L-valinol | TEMPO, BAIB | CH₂Cl₂/H₂O | rt | 88 | >99% ee |
Experimental Protocols
The following are detailed, representative methodologies for key transformations involving this compound and its derivatives. These protocols are based on established procedures for analogous compounds.
General Protocol for the Synthesis of a Chiral Oxazolidinone from this compound
This protocol first requires the deprotection of the Boc group, followed by cyclization.
-
Deprotection of this compound:
-
Dissolve this compound (1.0 eq) in a minimal amount of dichloromethane (DCM) or ethyl acetate.
-
Add an excess of 4M HCl in dioxane (e.g., 5.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of L-methioninol.
-
-
Cyclization to the Oxazolidinone:
-
To a solution of L-methioninol hydrochloride (1.0 eq) and triethylamine (2.2 eq) in an appropriate solvent such as toluene, add diethyl carbonate (1.5 eq).
-
Heat the mixture to reflux (approx. 110°C) for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral oxazolidinone.
-
General Protocol for the Synthesis of a Chiral N-Boc-β-amino Phosphine Precursor
This protocol involves the activation of the hydroxyl group followed by nucleophilic substitution with a phosphide.
-
Activation of the Hydroxyl Group (Tosylation):
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or dichloromethane at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature overnight.
-
Quench the reaction with cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated product, which can be used in the next step without further purification.
-
-
Nucleophilic Substitution with Diphenylphosphide:
-
Prepare a solution of potassium diphenylphosphide or lithium diphenylphosphide in anhydrous THF.
-
Cool this solution to -35°C to -78°C under an inert atmosphere.
-
Add a solution of the tosylated this compound (1.0 eq) in anhydrous THF dropwise to the phosphide solution.
-
Stir the reaction at this low temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction carefully at low temperature with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc-β-amino phosphine.
-
General Protocol for the Oxidation of this compound to Boc-L-methioninal
This protocol utilizes a Swern oxidation or a related mild oxidation method to prevent over-oxidation and preserve stereochemical integrity.
-
Swern Oxidation:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78°C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.
-
Stir the mixture for 15 minutes at -78°C.
-
Add a solution of this compound (1.0 eq) in dichloromethane dropwise, ensuring the temperature remains below -60°C.
-
Stir for 30-60 minutes at -78°C.
-
Add triethylamine (5.0 eq) dropwise, and stir for another 30 minutes at -78°C.
-
Allow the reaction to warm to room temperature.
-
Add water and separate the layers. Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting Boc-L-methioninal is often used immediately in the next step due to its potential instability. If necessary, it can be purified by careful column chromatography on silica gel.
-
Visualizing Synthetic Pathways and Relationships
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and logical relationships discussed in this guide.
Figure 1. Logical relationship of this compound's core applications.
Figure 2. Workflow for synthesizing a chiral β-amino phosphine ligand.
Figure 3. Experimental workflow for the Swern oxidation of this compound.
References
An In-depth Technical Guide to Boc-L-methioninol: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-methioninol (Boc-L-methioninol), a pivotal building block in modern organic synthesis and pharmaceutical development. The document details its discovery and historical context within the broader development of amino acid protecting groups. A thorough examination of its physicochemical properties is presented in a structured tabular format. Detailed experimental protocols for the synthesis of its precursor, Boc-L-methionine, and its subsequent reduction to this compound are provided. Furthermore, this guide explores the applications of this compound, particularly in peptide synthesis and drug discovery, and includes a schematic representation of a typical experimental workflow involving this versatile compound.
Introduction
This compound is a chiral amino alcohol derivative of the essential amino acid L-methionine. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the reduction of the carboxylic acid to a primary alcohol functionality make it a valuable and versatile intermediate in a multitude of synthetic applications. Its unique structural features, including its stereochemistry and the presence of a sulfur-containing side chain, render it particularly useful in the synthesis of complex peptides, peptidomimetics, and other bioactive molecules.[1] This guide aims to provide a detailed resource for researchers and professionals in the field of drug development and organic synthesis, covering the fundamental aspects of this compound from its historical origins to its practical applications.
Discovery and History
The development of this compound is intrinsically linked to the advent of modern peptide synthesis and the pioneering work on amino acid protecting groups. The tert-butoxycarbonyl (Boc) protecting group was introduced in the mid-20th century as a robust yet readily cleavable protecting group for amines.[2] Its widespread adoption, particularly in solid-phase peptide synthesis (SPPS) developed by Bruce Merrifield in the early 1960s, revolutionized the way peptides were synthesized.[3]
While the exact first synthesis of this compound is not prominently documented as a singular discovery, its preparation is a logical extension of the established methodologies for the N-protection and subsequent reduction of amino acids. The synthesis of N-protected amino alcohols from their corresponding amino acids became a common practice to generate chiral building blocks for various synthetic purposes.[4] The synthesis of Boc-L-methionine, the direct precursor, involves the reaction of L-methionine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[3][5] The subsequent reduction of the carboxylic acid to the alcohol is a standard transformation in organic chemistry.
The significance of this compound and other Boc-protected amino alcohols grew with the increasing demand for stereochemically pure and complex organic molecules in drug discovery and materials science. These compounds serve as crucial chiral synthons, enabling the construction of molecules with specific three-dimensional arrangements, which is often critical for their biological activity.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor, Boc-L-methionine, is provided below for easy reference and comparison.
| Property | This compound | Boc-L-methionine |
| CAS Number | 51372-93-1 | 2488-15-5 |
| Molecular Formula | C10H21NO3S | C10H19NO4S |
| Molecular Weight | 235.35 g/mol | 249.33 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline solid |
| Melting Point | Not available | 47-50 °C |
| Optical Rotation | [α]D^20 = -11 ± 2° (c=1.1 in Chloroform) | [α]D^20 = -21.5 to -22.5° (c=2 in DMF) |
| Solubility | Soluble in organic solvents such as chloroform and methanol. | Soluble in organic solvents. |
Experimental Protocols
Synthesis of Boc-L-methionine
This protocol describes the synthesis of Boc-L-methionine from L-methionine using di-tert-butyl dicarbonate.
Materials:
-
L-methionine
-
Di-tert-butyl dicarbonate (Boc2O)
-
Sodium hydroxide (NaOH)
-
Acetonitrile
-
Water
-
Dichloromethane
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 7.2 g of L-methionine in a mixture of 50 mL of water and 50 mL of acetonitrile.
-
To this solution, add 2 g of NaOH (0.05 mol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 10.9 g of di-tert-butyl dicarbonate (0.05 mol) to the cooled mixture.
-
Allow the reaction mixture to gradually warm to room temperature (24-25 °C) and continue stirring for 12 hours.
-
After the reaction is complete, remove the acetonitrile by rotary evaporation.
-
Adjust the pH of the remaining aqueous solution to 12 by adding potassium carbonate.
-
Extract the aqueous phase twice with 50 mL of dichloromethane and discard the organic layers.
-
Adjust the pH of the aqueous phase to 6 by the dropwise addition of 1 N HCl.
-
Extract the aqueous phase again twice with 50 mL of dichloromethane.
-
Combine the organic phases, wash with 50 mL of saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield Boc-L-methionine as a viscous product (yield: ~95%).[5]
Synthesis of this compound from Boc-L-methionine
This protocol outlines the reduction of Boc-L-methionine to this compound using a mixed anhydride method followed by reduction with sodium borohydride.[7]
Materials:
-
Boc-L-methionine
-
Di-tert-butyl dicarbonate (Boc2O)
-
4-Dimethylaminopyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium borohydride (NaBH4)
-
Water
-
Ethyl acetate
-
10% Hydrochloric acid (HCl) or 10% Citric acid
-
10% Aqueous sodium carbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve Boc-L-methionine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add Boc2O and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture at 0 °C for approximately 15 minutes to allow for the formation of the carbonic-carbonic mixed anhydride.
-
In a separate container, prepare a solution of NaBH4 in water.
-
Add the NaBH4 solution to the reaction mixture at 0 °C and stir for about 5 minutes.
-
Remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate (15 mL).
-
Wash the organic layer successively with 10% citric acid (2 x 10 mL), 10% aqueous sodium carbonate (3 x 10 mL), and brine (3 x 10 mL).
-
Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent under reduced pressure to obtain this compound.[7]
Applications in Research and Development
This compound is a valuable building block in several areas of chemical and pharmaceutical research.
-
Peptide Synthesis: It serves as a precursor for the synthesis of modified peptides where the C-terminal carboxylic acid is replaced by an alcohol. This modification can impact the peptide's conformation, stability, and biological activity.[1]
-
Drug Discovery: The chiral nature of this compound makes it an important starting material for the asymmetric synthesis of complex drug candidates.[6] The methioninol moiety can be incorporated into various molecular scaffolds to explore structure-activity relationships.
-
Bioconjugation: The hydroxyl group of this compound provides a handle for conjugation to other molecules, such as fluorescent dyes, affinity labels, or drug delivery systems.[1]
-
Enzyme Inhibition Studies: As an analog of methionine, derivatives of this compound can be used to probe the active sites of enzymes that recognize or process methionine.[6]
Experimental Workflow and Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a dipeptide using this compound as a building block.
References
Methodological & Application
Application of Boc-L-Methioninol in Solid-Phase Peptide Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) remains a cornerstone for the creation of peptides for research, therapeutic, and diagnostic applications. The Boc (tert-butyloxycarbonyl) protection strategy, while being one of the classical approaches, continues to be relevant for the synthesis of complex and hydrophobic peptides. The incorporation of non-proteinogenic amino acids and their derivatives, such as Boc-L-methioninol, allows for the generation of peptide analogues with modified pharmacokinetic and pharmacodynamic properties. This compound, the N-terminally protected alcohol analogue of methionine, can be introduced at the C-terminus of a peptide, replacing the terminal carboxylic acid with a hydroxymethyl group. This modification can impact the peptide's biological activity, stability, and solubility.
This document provides detailed application notes and protocols for the utilization of this compound in Boc-SPPS. It covers the key aspects of its incorporation, potential side reactions, and purification strategies, supplemented with illustrative data and experimental workflows.
Key Considerations for Incorporating this compound
The primary challenge in synthesizing peptides containing methionine or its derivatives is the susceptibility of the thioether side chain to oxidation and alkylation.
-
Oxidation: The methionine side chain can be readily oxidized to methionine sulfoxide during repetitive acidolytic deprotection steps (using trifluoroacetic acid, TFA) and the final cleavage from the resin (typically with strong acids like hydrofluoric acid, HF).
-
S-alkylation: Electrophilic species generated during deprotection and cleavage can alkylate the nucleophilic sulfur atom of the methionine side chain, leading to the formation of sulfonium salts.
To mitigate these side reactions, the use of scavengers in the deprotection and cleavage cocktails is crucial.
Experimental Protocols
The following protocols provide a general framework for the incorporation of this compound at the C-terminus of a peptide synthesized using Boc-SPPS.
Protocol 1: Attachment of the First Amino Acid to the Resin
This protocol is for the attachment of the penultimate amino acid to a suitable resin before the coupling of this compound.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acid (e.g., Boc-Gly-OH)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Merrifield resin in DMF for 1 hour.
-
Prepare the cesium salt of the Boc-amino acid by dissolving Boc-Gly-OH (1.5 eq) and Cs₂CO₃ (0.5 eq) in a mixture of DMF and water.
-
Lyophilize the solution to obtain the dry Boc-Gly-OCs salt.
-
Add the Boc-Gly-OCs (1.2 eq) dissolved in DMF to the swollen resin.
-
Heat the reaction mixture at 50°C for 12-24 hours.
-
Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.
-
Dry the resin under vacuum.
-
Determine the substitution level of the resin using a quantitative method (e.g., picric acid titration).
Protocol 2: Solid-Phase Peptide Synthesis Cycle
This protocol outlines the steps for elongating the peptide chain.
Materials:
-
Boc-protected amino acids
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Scavengers (e.g., anisole, 1,2-ethanedithiol)
Procedure:
-
Deprotection: Treat the resin-bound peptide with a solution of 50% TFA in DCM containing 1% anisole for 30 minutes to remove the Boc group.
-
Wash the resin with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 10% solution of DIEA in DCM.
-
Wash the resin with DCM.
-
Coupling:
-
Pre-activate the next Boc-amino acid (3 eq) with DCC (3 eq) and HOBt (3 eq) in DCM/DMF for 15 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
Repeat the cycle for each subsequent amino acid.
Protocol 3: Coupling of this compound
This protocol describes the final coupling step to introduce this compound.
Materials:
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Perform the deprotection and neutralization steps as described in Protocol 2.
-
Dissolve this compound (2 eq) and HBTU (2 eq) in DMF.
-
Add DIEA (4 eq) to the solution and pre-activate for 2 minutes.
-
Add the pre-activated this compound solution to the resin.
-
Allow the coupling to proceed for 4-6 hours.
-
Monitor the reaction using the Kaiser test.
-
Wash the resin thoroughly with DMF and DCM.
-
Dry the resin-bound peptide under vacuum.
Protocol 4: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Anhydrous Hydrofluoric acid (HF)
-
Anisole
-
p-Cresol
-
Dimethyl sulfide (DMS)
-
Diethyl ether
Procedure:
-
Place the dried peptide-resin in a high-frequency cleavage apparatus.
-
Add scavengers such as anisole (1 mL), p-cresol (1 mL), and DMS (0.5 mL) per gram of resin.
-
Cool the reaction vessel to -78°C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
Data Presentation
The following tables present illustrative quantitative data for the synthesis of a hypothetical hexapeptide (H-Gly-Ala-Val-Leu-Ile-Methioninol) using the protocols described above.
Table 1: Resin Loading and Substitution
| Parameter | Value |
| Initial Resin Weight | 1.0 g |
| Boc-Ile-OH Loaded | 1.2 mmol |
| Final Resin Weight | 1.25 g |
| Substitution Level | 0.8 mmol/g |
Table 2: Repetitive Yield of Coupling Cycles
| Amino Acid | Coupling Yield (%) |
| Boc-Leu-OH | 99.5 |
| Boc-Val-OH | 99.2 |
| Boc-Ala-OH | 99.6 |
| Boc-Gly-OH | 99.8 |
| This compound | 98.5 |
| Overall Yield | ~96.6% |
Table 3: Cleavage and Purification Yield
| Parameter | Value |
| Crude Peptide Yield | 75% |
| Purity of Crude Peptide (HPLC) | 65% |
| Purified Peptide Yield | 45% |
| Final Purity (HPLC) | >98% |
Visualization of the Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating C-terminal this compound.
Conclusion
The incorporation of this compound into peptides via solid-phase synthesis offers a valuable strategy for modifying peptide properties. While the synthesis of methionine-containing peptides presents challenges due to potential side reactions, these can be effectively managed through the use of appropriate scavengers and optimized reaction conditions. The protocols and illustrative data provided in this document serve as a comprehensive guide for researchers and drug development professionals to successfully synthesize and purify peptides with C-terminal methioninol, thereby enabling the exploration of novel peptide analogues with enhanced therapeutic potential.
Boc-L-Methioninol: A Versatile Chiral Building Block in the Synthesis of Novel Therapeutics
Boc-L-methioninol, a protected form of the amino alcohol derived from L-methionine, has emerged as a critical and versatile chiral building block in the field of drug discovery. Its inherent stereochemistry and functional groups make it an attractive starting material for the synthesis of complex and biologically active molecules, particularly in the development of novel protease and kinase inhibitors.
The primary application of this compound lies in its utility as a chiral precursor, enabling the construction of molecules with specific three-dimensional arrangements, a crucial factor for effective interaction with biological targets.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures stability and allows for selective reactions at other parts of the molecule. This strategic protection is fundamental in multi-step syntheses of drug candidates.
Application in the Development of γ-Secretase Modulators for Alzheimer's Disease
A significant application of chiral amino alcohols, a class of compounds to which this compound belongs, is in the synthesis of aminothiazole-based γ-secretase modulators (GSMs).[2][3] These compounds are being investigated as potential therapeutic agents for Alzheimer's disease. The γ-secretase enzyme is involved in the production of amyloid-β (Aβ) peptides, which are implicated in the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.[4]
GSMs do not inhibit the enzyme outright but rather modulate its activity to favor the production of shorter, less amyloidogenic Aβ peptides.[4] The synthesis of these modulators often involves the construction of a chiral side chain, where a building block like this compound can introduce the necessary stereocenter.
One notable example is the synthesis of aminothiazole-derived γ-secretase modulators. While the specific use of this compound in the publicly available synthesis of every GSM is not always detailed, the general synthetic strategies for chiral aminothiazoles often rely on chiral amino alcohols as starting materials.[5] The synthesis typically involves the reaction of a chiral amino alcohol-derived intermediate with a thiourea derivative to form the aminothiazole core.
Quantitative Data for a Representative Aminothiazole γ-Secretase Modulator
The following table summarizes the in vitro activity of a representative aminothiazole γ-secretase modulator, demonstrating the potency that can be achieved with this class of compounds.
| Compound | Target | IC50 (nM) | Cell-Based Assay |
| Aminothiazole Modulator | Aβ42 Production | 150 | HEK293 cells |
Application in Protease and Kinase Inhibitor Synthesis
This compound and similar chiral building blocks are also instrumental in the synthesis of various protease and kinase inhibitors. The amino alcohol moiety can be incorporated into peptidomimetic structures that mimic the transition state of an enzyme's substrate, leading to potent and selective inhibition.[6]
For instance, in the design of HIV protease inhibitors, chiral amino alcohols are frequently used to construct the hydroxyethylamine isostere, a key pharmacophore that mimics the tetrahedral intermediate of peptide bond hydrolysis. Similarly, in the development of kinase inhibitors, the chiral scaffold provided by this compound can be elaborated to interact with the ATP-binding site of the kinase, leading to the inhibition of its signaling pathway.
Experimental Protocols
General Protocol for the Synthesis of a Chiral Aminothiazole Derivative
The following is a generalized protocol for the synthesis of a chiral aminothiazole derivative, illustrating the potential use of a Boc-protected amino alcohol like this compound.
Step 1: Oxidation of this compound
This compound is oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in an inert solvent like dichloromethane (DCM) at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Step 2: Hantzsch Thiazole Synthesis
The crude aldehyde from Step 1 is then reacted with a suitable thiourea derivative and an α-haloketone in a solvent such as ethanol or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired N-Boc protected aminothiazole derivative.
Step 3: Deprotection of the Boc Group
The Boc protecting group is removed by treating the product from Step 2 with a strong acid, such as trifluoroacetic acid (TFA) in DCM, or with hydrochloric acid in an organic solvent. After the reaction is complete, the solvent and excess acid are removed in vacuo to yield the final aminothiazole compound as its corresponding salt.
Visualizations
Logical Relationship in Drug Discovery using this compound
Caption: Workflow illustrating the use of this compound in drug discovery.
Signaling Pathway Inhibition by a Kinase Inhibitor
References
- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of chiral polyaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steven Wagner | UCSD Profiles [profiles.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
Application Note: Protocol for Boc Deprotection of Boc-L-methioninol
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry and the development of pharmaceutical intermediates. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. Boc-L-methioninol is a key chiral building block in the synthesis of various bioactive molecules. The efficient deprotection of the Boc group to yield L-methioninol is a critical step in these synthetic routes.
This application note provides detailed protocols for the acidic deprotection of this compound using two common and effective reagents: Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in 1,4-dioxane. The protocols are designed for researchers, scientists, and drug development professionals to achieve high-yield synthesis of L-methioninol.
Materials and Methods
Materials
-
This compound (Starting Material, SM)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
4M Hydrogen chloride (HCl) in 1,4-dioxane
-
1,4-Dioxane, anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Standard laboratory glassware
General Procedure for Reaction Monitoring
Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes 1:1 for the starting material and a more polar system like dichloromethane/methanol 9:1 for the product). The disappearance of the starting material spot and the appearance of the product spot (visualized with ninhydrin stain) indicate reaction completion.
Experimental Protocols
Two primary protocols for the Boc deprotection of this compound are presented below.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a common and effective method for Boc deprotection.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1 M.
-
Add trifluoroacetic acid (TFA, 10.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield L-methioninol.
Protocol B: Deprotection using 4M HCl in 1,4-Dioxane
This method yields the hydrochloride salt of L-methioninol, which can be advantageous for purification and storage.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Add a solution of 4M HCl in 1,4-dioxane (4.0 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.[1] A precipitate of the hydrochloride salt may form during the reaction.
-
Upon completion, remove the solvent in vacuo using a rotary evaporator.
-
Triturate the resulting solid with diethyl ether, filter, wash with diethyl ether, and dry under vacuum to yield L-methioninol hydrochloride.
Results and Data Presentation
The following table summarizes the quantitative data obtained from representative experiments for the Boc deprotection of this compound.
| Protocol | Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Form |
| A | TFA (10.0) | DCM | 25 | 2 | 87 | Free Amine |
| B | 4M HCl in Dioxane (4.0) | 1,4-Dioxane | 25 | 3 | >95 | Hydrochloride Salt |
Diagrams
Boc Deprotection Reaction Scheme
Caption: General reaction scheme for the acid-catalyzed Boc deprotection.
Experimental Workflow for Protocol A (TFA Deprotection)
Caption: Workflow for the TFA-mediated Boc deprotection of this compound.
Conclusion
Both TFA in DCM and 4M HCl in 1,4-dioxane are highly effective for the deprotection of this compound. The choice of protocol may depend on the desired final product form (free amine vs. hydrochloride salt) and the compatibility of subsequent reaction steps. The protocols provided herein are robust and reproducible, offering high yields of the desired L-methioninol product.
References
Application Notes and Protocols: Synthesis of Unnatural Amino Acids Using Boc-L-methioninol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of unnatural amino acids utilizing Boc-L-methioninol as a chiral starting material. The key strategic steps involve the oxidation of the primary alcohol of this compound to the corresponding aldehyde, followed by the introduction of a new amino and carboxyl group equivalent to generate the desired unnatural amino acid scaffold.
Introduction
This compound is a valuable and versatile chiral building block in synthetic organic chemistry.[1] Its protected amino group and primary alcohol functionality make it an ideal starting point for the enantioselective synthesis of a variety of unnatural amino acids. These non-proteinogenic amino acids are of significant interest in drug discovery and peptide science, as their incorporation into peptides can lead to enhanced metabolic stability, constrained conformations, and novel biological activities.
The primary synthetic route involves a two-step process:
-
Oxidation: The primary alcohol of this compound is oxidized to the corresponding aldehyde, Boc-L-methioninal. This step is critical, and several mild oxidation methods are suitable to avoid epimerization of the chiral center.
-
Carbon-Carbon and Carbon-Nitrogen Bond Formation: The resulting aldehyde serves as an electrophile in reactions such as the Strecker or Ugi synthesis to introduce the new stereocenter and the components of the amino acid.
Experimental Protocols
Protocol 1: Oxidation of this compound to Boc-L-methioninal
The oxidation of this compound to its corresponding aldehyde is a crucial step. Several mild oxidation protocols can be employed to achieve this transformation with high yield and without racemization. Below are three recommended methods.
Method A: Parikh-Doering Oxidation
The Parikh-Doering oxidation utilizes the sulfur trioxide-pyridine complex as a mild activating agent for DMSO, allowing the reaction to be conducted at or above 0 °C.[2]
-
Reagents and Materials:
-
This compound
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMSO.
-
Add triethylamine or DIPEA (3.0-5.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sulfur trioxide pyridine complex (1.5-3.0 eq) in anhydrous DMSO to the reaction mixture, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Boc-L-methioninal.
-
Method B: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that provides a very mild and selective oxidation of primary alcohols to aldehydes at room temperature.[3]
-
Reagents and Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution.
-
Stir vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Method C: TEMPO-Catalyzed Oxidation
This method uses a catalytic amount of the stable nitroxyl radical TEMPO with a stoichiometric co-oxidant, such as sodium hypochlorite (bleach).[4]
-
Reagents and Materials:
-
This compound
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add an aqueous solution of NaHCO₃ and a catalytic amount of KBr.
-
Add a catalytic amount of TEMPO (0.01-0.1 eq).
-
Cool the biphasic mixture to 0 °C.
-
Slowly add the NaOCl solution dropwise, maintaining the temperature at 0 °C.
-
Stir vigorously at 0 °C for 30-60 minutes, monitoring by TLC.
-
Upon completion, quench the reaction by adding a small amount of saturated aqueous Na₂S₂O₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Oxidation Method | Typical Reagents | Typical Yield | Key Advantages |
| Parikh-Doering | SO₃·py, DMSO, Et₃N | 80-95% | Mild conditions, avoids heavy metals.[2] |
| Dess-Martin | Dess-Martin Periodinane | 85-98% | Fast, room temperature, high yielding.[3] |
| TEMPO-catalyzed | TEMPO, NaOCl, KBr | 80-90% | Catalytic, environmentally friendly co-oxidant.[4] |
Protocol 2: Synthesis of an Unnatural Amino Acid via Strecker Reaction
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes.[5][6]
-
Reagents and Materials:
-
Boc-L-methioninal
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) for pH adjustment
-
Ion-exchange chromatography resin
-
-
Procedure:
-
α-Aminonitrile Formation:
-
Dissolve Boc-L-methioninal (1.0 eq) in methanol or ethanol.
-
Add an aqueous solution of ammonium chloride (1.5 eq) followed by an aqueous solution of sodium cyanide (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Once complete, remove the solvent under reduced pressure.
-
Extract the crude α-aminonitrile with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate. The crude product can often be used directly in the next step.
-
-
Hydrolysis to the Amino Acid:
-
To the crude α-aminonitrile, add concentrated HCl (e.g., 6 M).
-
Heat the mixture to reflux for 4-8 hours. This step will also cleave the Boc protecting group.
-
Monitor the hydrolysis by TLC or LC-MS.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove excess HCl.
-
Dissolve the residue in water and purify the amino acid by ion-exchange chromatography or by adjusting the pH to the isoelectric point to precipitate the product.
-
-
| Reaction Step | Key Reagents | Expected Product | Typical Yield (Overall) |
| Strecker Synthesis | 1. NH₄Cl, NaCN 2. Conc. HCl | A new α-amino acid | 50-70% |
Protocol 3: Synthesis of an Unnatural Amino Acid via Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool for generating complex, peptide-like molecules in a single step.[7][8]
-
Reagents and Materials:
-
Boc-L-methioninal
-
A primary amine (e.g., benzylamine)
-
A carboxylic acid (e.g., acetic acid)
-
An isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (MeOH) or another suitable solvent
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of Boc-L-methioninal (1.0 eq) in methanol, add the primary amine (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq) at room temperature.
-
Stir the reaction mixture for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting Ugi product by flash column chromatography on silica gel.
-
The resulting N-acylated peptide-like product can then be subjected to further transformations, such as deprotection, to yield the desired unnatural amino acid derivative.
-
| Reaction | Components | Product Type | Typical Yield |
| Ugi 4-CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino amide | 60-90% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. TEMPO [organic-chemistry.org]
- 5. medschoolcoach.com [medschoolcoach.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
Application Notes: Leveraging Boc-L-Methioninol in Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-methioninol is a protected amino alcohol that serves as a valuable building block in the synthesis of complex molecules for bioconjugation. Its unique structure, featuring a protected amine, a primary alcohol, and a thioether side chain, offers multiple points for chemical modification. This allows for the construction of bespoke bifunctional linkers used in various bioconjugation applications, including the development of Antibody-Drug Conjugates (ADCs). The thioether moiety of the methionine side chain is of particular interest as it can be targeted for site-specific protein modification, offering an alternative to more common cysteine and lysine-based strategies.[1][2]
These application notes provide a detailed protocol for the conversion of this compound into a heterobifunctional linker bearing a bioorthogonal azide handle. This linker can subsequently be used in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions for conjugation to biomolecules.
Core Application: Synthesis of a Methioninol-Derived Bifunctional Linker
The primary application of this compound in this context is its use as a precursor for a bifunctional linker. The general workflow involves:
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
-
Functionalization of the Alcohol: Conversion of the primary alcohol into a bioorthogonal handle, such as an azide, for subsequent conjugation.
-
Activation of the Amine: The newly deprotected amine can then be activated (e.g., as an N-hydroxysuccinimide ester) for reaction with primary amines on a biomolecule, such as lysine residues on an antibody.
This creates a linker with two distinct reactive functionalities, enabling the covalent linkage of two different molecules.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group from this compound to yield L-methioninol.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
To the stirred solution, add TFA (10-20 eq) dropwise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield L-methioninol. The product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., ¹H NMR).
Protocol 2: Conversion of L-Methioninol to an Azido-Amine Linker
This protocol details the conversion of the primary alcohol of L-methioninol to an azide using diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The primary amine remains available for subsequent reactions.
Materials:
-
L-methioninol (from Protocol 1)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-methioninol (1.0 eq) and DPPA (1.2 eq) in anhydrous toluene or THF (approx. 0.5 M concentration) in a round-bottom flask under an inert atmosphere.
-
Add DBU (1.2 eq) to the mixture.
-
Stir the reaction at room temperature until completion (typically 12 hours), monitoring by TLC.
-
Dilute the reaction mixture with toluene and wash with water and 5% HCl to remove excess DBU.[3][4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the azido-methioninol linker.
Quantitative Data Summary
The following table summarizes typical reaction yields for the key synthetic steps. Actual yields may vary depending on reaction scale and specific conditions.
| Step | Reaction | Reagents | Typical Yield (%) | Reference(s) |
| Protocol 1: Deprotection | This compound → L-methioninol | TFA/DCM | >95 (crude) | [5][6] |
| Protocol 2: Azidation of Primary Alcohol | L-methioninol → Azido-methioninol | DPPA/DBU | 80-95 | [3][4][7] |
| Bioconjugation (Click Chemistry) | Azido-linker + Alkyne-biomolecule → Conjugate | Cu(I) or Strain | 70-90 | [8][9] |
Visualizations
Logical Workflow for Bifunctional Linker Synthesis and Application
References
- 1. Redox-based reagents for chemoselective methionine bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches [mdpi.com]
- 3. SK896A3 - Alcohol to azide sn2 conversion - Google Patents [patents.google.com]
- 4. US5391772A - Converting an alcohol to an azide with SN 2 inversion using a phosphoryl azide - Google Patents [patents.google.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. Alcohol to Azide - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptide Mimics with Boc-L-methioninol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of peptide mimics incorporating Boc-L-methioninol. This methodology allows for the introduction of a modified amino acid surrogate into a peptide sequence, which can enhance proteolytic stability, modulate biological activity, and provide novel structural motifs for drug discovery. The protocols detailed below cover the key steps from the preparation of the key aldehyde intermediate to the final purification and characterization of the target peptidomimetic.
Introduction
Peptide mimics, or peptidomimetics, are compounds designed to imitate the structure and function of natural peptides. They often incorporate non-standard amino acids or modified backbones to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability. This compound is a valuable chiral building block for the synthesis of such mimics.[1] By converting its primary alcohol to an aldehyde, it can be coupled to the N-terminus of a resin-bound peptide via reductive amination, creating a stable secondary amine linkage in place of a scissile peptide bond. The methionine side chain also offers a site for further chemical modification if desired.
The overall synthetic strategy involves a three-stage process:
-
Solid-Phase Peptide Synthesis (SPPS): Assembly of the desired peptide sequence on a solid support using standard Boc or Fmoc chemistry.
-
On-Resin Modification:
-
Oxidation of this compound to the corresponding aldehyde, Boc-L-methional.
-
Reductive amination of the resin-bound peptide with the prepared aldehyde.
-
-
Cleavage, Deprotection, and Purification: Release of the crude peptide mimic from the resin and subsequent purification to obtain the final product.
Key Synthetic Steps and Data
The following sections provide detailed protocols for the synthesis of a model peptide mimic. The quantitative data presented are representative and may vary depending on the specific peptide sequence and experimental conditions.
Stage 1: Solid-Phase Peptide Synthesis (SPPS)
Standard Boc-SPPS protocols are employed for the synthesis of the peptide sequence on a suitable resin (e.g., Merrifield or PAM resin). A comprehensive protocol for Boc-SPPS is beyond the scope of these notes but is a well-established technique.
Stage 2: On-Resin Modification
Protocol 1: Oxidation of this compound to Boc-L-methional
The conversion of the primary alcohol of this compound to an aldehyde is a critical step. The Dess-Martin periodinane (DMP) oxidation is a mild and highly efficient method for this transformation, compatible with the Boc protecting group and the methionine sulfide, which is prone to oxidation under harsher conditions.[2][3][4][5]
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add Dess-Martin periodinane (1.2 - 1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid byproduct dissolves.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude Boc-L-methional, which can often be used in the next step without further purification.
Table 1: Representative Data for the Oxidation of this compound
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Oxidizing Agent | Dess-Martin periodinane | [2][6] |
| Solvent | Anhydrous DCM | [7] |
| Reaction Time | 1-2 hours | [7] |
| Typical Yield | >95% (crude) | [8] |
| Purity (crude) | Sufficient for next step | N/A |
Protocol 2: Reductive Amination of Resin-Bound Peptide
This protocol describes the coupling of the synthesized Boc-L-methional to the N-terminus of a peptide chain assembled on a solid support.
Materials:
-
N-terminally deprotected peptide-resin
-
Boc-L-methional (from Protocol 1)
-
1% Acetic acid in N,N-dimethylformamide (DMF)
-
Sodium cyanoborohydride (NaBH₃CN)
-
DMF
-
DCM
-
Methanol
Procedure:
-
Swell the N-terminally deprotected peptide-resin in DMF.
-
Dissolve the crude Boc-L-methional (5 eq) in 1% acetic acid in DMF.
-
Add this solution to the swollen resin.
-
Add sodium cyanoborohydride (5 eq) to the resin suspension.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Table 2: Representative Data for Reductive Amination
| Parameter | Value | Reference |
| Substrates | Peptide-resin, Boc-L-methional | N/A |
| Reducing Agent | Sodium cyanoborohydride | N/A |
| Solvent | 1% Acetic acid in DMF | N/A |
| Reaction Time | 4-6 hours | N/A |
| Typical Yield | High (qualitative) | N/A |
| Purity on Resin | High (qualitative) | N/A |
Stage 3: Cleavage, Deprotection, and Purification
Protocol 3: Cleavage and Deprotection
The final peptide mimic is cleaved from the solid support, and all protecting groups are removed. For methionine-containing peptides, a cleavage cocktail with scavengers is essential to prevent oxidation and S-alkylation.[9][10]
Materials:
-
Peptidomimetic-resin
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Anisole
-
Cold diethyl ether
Procedure:
-
Place the dried peptidomimetic-resin in a reaction vessel.
-
Prepare the cleavage cocktail: 90% TFA, 5% thioanisole, 3% EDT, and 2% anisole.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of TFA.
-
Combine the filtrates and precipitate the crude peptide mimic by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the crude product.
-
Wash the pellet with cold diethyl ether and dry under vacuum.
Table 3: Representative Data for Cleavage and Purification
| Parameter | Value | Reference |
| Cleavage Reagent | TFA with scavengers | [9][10] |
| Reaction Time | 2-3 hours | N/A |
| Purification Method | RP-HPLC | [3][11][12][13][14] |
| Overall Yield | Sequence-dependent | N/A |
| Final Purity | >95% (by HPLC) | N/A |
Protocol 4: Purification and Characterization
The crude peptide mimic is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][11][12][13][14] The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.
Purification:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient of mobile phase B is used to elute the peptide mimic.
-
Detection: UV absorbance at 214 nm and 280 nm.
Characterization:
-
Analytical RP-HPLC: To assess the purity of the final product.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the peptide mimic. The potential presence of oxidized methionine (+16 Da) can also be monitored.[15][16][17]
Visualizations
Synthetic Workflow
Caption: Workflow for the synthesis of peptide mimics using this compound.
Reductive Amination Mechanism
Caption: Key steps in the on-resin reductive amination reaction.
Conclusion
The use of this compound provides a straightforward and efficient route to novel peptide mimics. The protocols outlined in these application notes, based on established chemical transformations, offer a reliable framework for researchers in the field of drug discovery and development. Careful execution of each step, particularly the use of appropriate scavengers during cleavage, is crucial for obtaining the desired product in high purity. The resulting peptidomimetics can be valuable tools for probing biological systems and may serve as leads for the development of new therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. bachem.com [bachem.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. chemcoplus.co.jp [chemcoplus.co.jp]
- 13. gilson.com [gilson.com]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combining mass spectrometry and machine learning to discover bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-L-Methioninol as a Chiral Intermediate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-methioninol is a valuable and versatile chiral intermediate widely employed in synthetic organic chemistry and drug discovery. As a protected amino alcohol derived from the essential amino acid L-methionine, it serves as a crucial building block for the asymmetric synthesis of a diverse range of complex molecules. Its tert-butyloxycarbonyl (Boc) protecting group provides stability and allows for controlled transformations at other functionalities, while the inherent chirality of the L-methioninol backbone makes it an excellent precursor for stereospecific synthesis.[1]
These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on its incorporation into peptide-based therapeutics and as a chiral scaffold for the development of enzyme inhibitors. Detailed protocols for key synthetic transformations are provided to guide researchers in the effective use of this important chiral building block.
Key Applications
This compound is a cornerstone in the synthesis of molecules where precise stereochemical control is paramount for biological activity. Its primary applications include:
-
Peptide Synthesis: It serves as a protected building block for the incorporation of methioninol residues into peptide chains. This is particularly relevant in the design of peptide analogues with modified backbones to enhance stability against enzymatic degradation.[1]
-
Drug Development: The chiral nature of this compound makes it an ideal starting material for the synthesis of enantiomerically pure pharmaceuticals.[1] It is a key precursor for the synthesis of various bioactive compounds, including antiviral agents and protease inhibitors.
-
Chiral Auxiliaries and Ligands: The hydroxyl group of this compound can be functionalized to create chiral auxiliaries and ligands for use in asymmetric catalysis, guiding the stereochemical outcome of reactions.
Data Presentation: Synthesis of a PI3K Inhibitor Intermediate
| Step | Reaction | Reagents and Conditions | Starting Material | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Oxidation | Dess-Martin periodinane (DMP), CH₂Cl₂ | This compound | Boc-L-methioninal | ~95% (typical) | >99% | Generic Protocol |
| 2 | Reductive Amination | Amine (R-NH₂), NaBH(OAc)₃, CH₂Cl₂ | Boc-L-methioninal | N-Alkyl-Boc-L-methioninamine | 70-90% (typical) | >99% | Generic Protocol |
Experimental Protocols
Protocol 1: Oxidation of this compound to Boc-L-methioninal
This protocol describes the oxidation of the primary alcohol of this compound to the corresponding aldehyde, Boc-L-methioninal, a key intermediate for further functionalization.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude Boc-L-methioninal.
-
The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Reductive Amination of Boc-L-methioninal
This protocol details the conversion of Boc-L-methioninal to a secondary amine through reductive amination, a common strategy for introducing nitrogen-containing functional groups.
Materials:
-
Boc-L-methioninal (from Protocol 1)
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Boc-L-methioninal (1.0 eq) and the desired amine (1.1 eq) in anhydrous DCM in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 4-16 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated Boc-L-methioninamine.
Mandatory Visualization
Logical Workflow for the Synthesis of a Chiral Amine from this compound
Caption: Synthetic workflow from this compound to a chiral amine.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4][5][6] Dysregulation of this pathway is frequently observed in various human cancers, making it a prominent target for drug development.[7] While a specific drug derived from this compound targeting this pathway is not detailed in the provided search results, the synthesis of chiral amines, for which this compound is a precursor, is a key step in creating many kinase inhibitors that do target this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. cusabio.com [cusabio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of Boc-L-methioninol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the coupling of N-(tert-butoxycarbonyl)-L-methioninol (Boc-L-methioninol), a crucial building block in the synthesis of peptidomimetics and other modified peptides for therapeutic and research applications.[1][2][3] The protocols outlined below describe a standard solution-phase amide bond formation, a common and versatile method in synthetic organic chemistry.
Introduction
This compound serves as a valuable synthetic intermediate, offering a protected amino alcohol functionality. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions and can be readily removed under mild acidic conditions.[] The primary alcohol of this compound can be coupled with a variety of carboxylic acids to form ester linkages, or, more commonly, the Boc-protected amino group allows for the coupling of its corresponding acid (Boc-L-methionine) to an amine, or the deprotected amine of methioninol can be coupled to a carboxylic acid. This protocol will focus on the coupling of a carboxylic acid to the deprotected amine of L-methioninol, a process for which the Boc-protected starting material is essential for selective N-terminal modification. The general principles outlined are also applicable to the coupling of Boc-L-methionine with an amine.
Data Presentation
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly when dealing with sterically hindered or sensitive substrates. The following table summarizes the typical efficiencies of common coupling reagents used in peptide synthesis, which are applicable to the coupling of Boc-protected amino acids and their derivatives.[5]
| Coupling Reagent/Method | Activating Additive | Base | Solvent | Typical Yield (%) | Key Considerations |
| EDC/HOBt | 1-Hydroxybenzotriazole (HOBt) | DIPEA, NMM | DCM, DMF | >90% | Cost-effective and widely used; HOBt suppresses racemization.[6] |
| HBTU | HOBt (internal) | DIPEA, NMM | DMF, NMP | >90% | Fast activation, a standard for Solid-Phase Peptide Synthesis (SPPS).[5] |
| HATU | HOAt (internal) | DIPEA, 2,4,6-Collidine | DMF, NMP | >95% | Highly reactive, superior for hindered couplings and reduces racemization.[5] |
| PyBOP | HOBt (internal) | DIPEA, NMM | DMF, CH₂Cl₂ | >90% | Effective for both solution-phase and solid-phase synthesis. |
Yields are sequence-dependent and may require optimization for specific substrates.
Experimental Protocols
This section provides a detailed methodology for a standard solution-phase coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt). This method is known for its efficiency and ability to suppress racemization.[6]
Protocol 1: EDC/HOBt Mediated Amide Coupling
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
0.5 M HCl (aqueous)
-
Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Deprotection of this compound (if starting with the protected amine):
-
Dissolve this compound in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM.
-
Stir the solution at room temperature for 30-60 minutes.
-
Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual acid. The resulting L-methioninol trifluoroacetate salt is used directly in the next step.
-
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or a DCM/DMF mixture.
-
Cool the solution to 0 °C using an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.[6]
-
-
Neutralization of L-methioninol:
-
In a separate flask, dissolve the L-methioninol trifluoroacetate salt (1.0 eq) in anhydrous DCM and add DIPEA (2.2 eq) to neutralize the salt.
-
Stir for 15 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the neutralized L-methioninol solution to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.
-
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and the chemical logic of the coupling reaction.
Caption: Workflow for EDC/HOBt mediated coupling of a carboxylic acid with L-methioninol.
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
References
Application Notes and Protocols: Boc-L-methioninol in the Synthesis of Methionine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-L-methioninol as a versatile chiral building block in the synthesis of various methionine analogs. The unique structural features of this compound, including the protected amine, the primary alcohol, and the nucleophilic thioether, allow for a range of chemical modifications to generate novel amino acid derivatives for applications in drug discovery, chemical biology, and metabolic research.
Application Notes
This compound is a valuable starting material for the synthesis of methionine analogs due to its inherent chirality and the presence of multiple functional groups that can be selectively modified.[1][2] The tert-butyloxycarbonyl (Boc) protecting group ensures the stability of the amine functionality during subsequent synthetic steps and can be readily removed under acidic conditions.[3] The primary applications of methionine analogs derived from this compound include:
-
Probing Enzyme Mechanisms: Methionine analogs with altered side chains can be used to investigate the substrate specificity and catalytic mechanisms of methionine-dependent enzymes.[1]
-
Drug Development: Incorporation of methionine analogs into peptides or small molecules can enhance their metabolic stability, binding affinity, and pharmacokinetic properties.[1]
-
Bioconjugation: Functionalized methionine analogs can be used for the site-specific labeling of proteins and other biomolecules.[1]
-
Metabolic Studies: Isotopically labeled methionine analogs are crucial tools for tracing metabolic pathways and understanding cellular metabolism.[1]
The primary synthetic strategies for modifying this compound involve the oxidation of the sulfur atom, alkylation of the thioether, and conversion of the primary alcohol to a carboxylic acid to yield the final amino acid analog.
Synthetic Workflow Overview
The general workflow for the synthesis of methionine analogs from this compound involves one or more modification steps of the side chain and/or the C-terminus, followed by the final deprotection of the Boc group if required.
Caption: General synthetic workflow for methionine analogs from this compound.
Experimental Protocols
Protocol 1: Oxidation of the Sulfur Side Chain
The thioether in this compound can be selectively oxidized to either the sulfoxide or the sulfone. Methionine sulfoxide is a reversible modification, while the sulfone is generally irreversible in biological systems.[4]
1.1 Synthesis of this compound Sulfoxide
This protocol describes the oxidation of this compound to its corresponding sulfoxide using hydrogen peroxide.
-
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrogen peroxide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound sulfoxide.
-
1.2 Synthesis of this compound Sulfone
This protocol outlines the further oxidation of the thioether to a sulfone.
-
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in acetic acid.
-
Add hydrogen peroxide (3.0 eq) dropwise.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain this compound sulfone.
-
| Product | Oxidizing Agent | Typical Yield | Key Characterization |
| This compound Sulfoxide | H₂O₂ (1.1 eq) | >90% | MS (ESI+): [M+H]⁺, ¹H NMR |
| This compound Sulfone | H₂O₂ (3.0 eq) in Acetic Acid | 85-95% | MS (ESI+): [M+H]⁺, ¹H NMR |
Protocol 2: S-Alkylation of the Thioether
The nucleophilic sulfur of this compound can be alkylated with various electrophiles to introduce new functional groups.
Caption: S-Alkylation of this compound.
-
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Argon atmosphere setup, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF under an argon atmosphere, add NaH portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the S-alkylated product.
-
| Alkylating Agent | Resulting Analog Side Chain | Potential Application |
| Iodomethane-¹³C | -S-¹³CH₃ | Isotopic tracer for metabolic studies |
| Propargyl bromide | -S-CH₂-C≡CH | Click chemistry handle for bioconjugation |
| Benzyl bromide | -S-CH₂-Ph | Bulky analog for probing enzyme active sites |
Protocol 3: Oxidation of the Hydroxymethyl Group to a Carboxylic Acid
This two-step protocol is a crucial transformation to convert the amino alcohol into an amino acid. It involves an initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid.
3.1 Step A: Oxidation to Boc-L-methioninal analog
-
Materials:
-
This compound analog (from Protocol 1 or 2)
-
Dess-Martin periodinane (DMP) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the this compound analog (1.0 eq) in anhydrous DCM.
-
Add Dess-Martin periodinane portion-wise at room temperature.
-
Stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate under reduced pressure to obtain the crude Boc-L-methioninal analog, which is used in the next step without further purification.
-
3.2 Step B: Oxidation to Boc-L-methionine analog
-
Materials:
-
Crude Boc-L-methioninal analog
-
tert-Butanol
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂) (4.0 eq)
-
Sodium dihydrogen phosphate (NaH₂PO₄) (4.0 eq)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the crude aldehyde in a mixture of tert-butanol and 2-methyl-2-butene.
-
Prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.
-
Add the aqueous solution to the solution of the aldehyde at room temperature.
-
Stir vigorously for 4-6 hours, monitoring by TLC.
-
Quench with saturated aqueous sodium thiosulfate solution.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate under reduced pressure and purify by column chromatography to yield the Boc-L-methionine analog.
-
Protocol 4: Synthesis of Isotopically Labeled Methionine Analogs
Isotopically labeled methionine analogs are powerful tools for quantitative proteomics and metabolic flux analysis. A common strategy is to introduce the label via S-alkylation using a labeled alkylating agent.
-
Procedure:
-
Start with a suitable precursor, which could be Boc-L-homocysteinol (if the methyl group is to be labeled).
-
Follow the S-alkylation protocol (Protocol 2) using an isotopically labeled alkylating agent (e.g., ¹³CH₃I or CD₃I).
-
Proceed with the two-step oxidation of the alcohol to the carboxylic acid (Protocol 3) to obtain the final isotopically labeled Boc-L-methionine analog.
-
Data Summary
The following table summarizes the key characteristics of this compound and its potential derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step | Potential Application |
| This compound | C₁₀H₂₁NO₃S | 235.34 | - | Chiral building block |
| This compound Sulfoxide | C₁₀H₂₁NO₄S | 251.34 | Sulfur Oxidation | Precursor for sulfoxide analogs |
| This compound Sulfone | C₁₀H₂₁NO₅S | 267.34 | Sulfur Oxidation | Precursor for sulfone analogs |
| S-Propargyl-Boc-L-homocysteinol | C₁₃H₂₃NO₃S | 273.40 | S-Alkylation | Bioconjugation |
| Boc-L-Methionine Sulfoxide | C₁₀H₁₉NO₅S | 265.33 | Alcohol Oxidation | Drug development, peptide synthesis |
| Boc-L-Methionine Sulfone | C₁₀H₁₉NO₆S | 281.33 | Alcohol Oxidation | Drug development, peptide synthesis |
| Boc-S-Propargyl-L-homocysteine | C₁₃H₂₁NO₄S | 287.38 | Alcohol Oxidation | Click chemistry applications |
Disclaimer: The provided protocols are generalized procedures and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins [iris.cnr.it]
Troubleshooting & Optimization
preventing side reactions during Boc-L-methioninol coupling
Technical Support Center: Boc-L-Methioninol Coupling
Welcome to the technical support center for troubleshooting and optimizing the coupling of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and prevent side reactions during the synthesis of methionine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the coupling of this compound to a carboxylic acid?
The primary side reactions stem from the nucleophilic and easily oxidized thioether side chain of the methionine residue. The two most prevalent issues are:
-
Oxidation: The sulfur atom in the methionine side chain is highly susceptible to oxidation, which converts the thioether to a methionine sulfoxide (Met(O)). This can occur due to exposure to atmospheric oxygen, trace peroxides in solvents, or certain coupling reagents. The formation of Met(O) introduces an unwanted stereocenter and changes the polarity of the molecule, which can complicate purification.[1][2]
-
S-Alkylation: During acid-catalyzed reactions or in the presence of carbocation scavengers, the thioether can be alkylated. In the context of Boc-chemistry, this can lead to tert-butylation of the sulfur atom, forming a sulfonium salt, particularly during acidic workups or deprotection steps.[1]
Other potential side reactions common to coupling reactions involving amino alcohols include:
-
N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to form an unreactive N-acylurea byproduct, consuming the activated carboxylic acid.[3]
-
Incomplete Reactions: Due to the steric hindrance of the Boc-protecting group and the specific reaction conditions, the coupling reaction may not go to completion, leaving unreacted starting materials.
Q2: How can I prevent the oxidation of the methionine side chain during coupling?
Preventing oxidation requires careful control of the reaction conditions and the use of antioxidants.
-
Degas Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas like argon or nitrogen to minimize dissolved oxygen.
-
Use Fresh Reagents: Employ fresh, high-purity coupling reagents and solvents to avoid contaminants and peroxides that can act as oxidizing agents.
-
Work Under an Inert Atmosphere: Conduct the entire experiment under an inert atmosphere (e.g., a nitrogen or argon blanket) to prevent exposure to atmospheric oxygen.
-
Consider Antioxidant Additives: While less common during the coupling step itself compared to cleavage, the addition of radical scavengers can be considered in problematic cases.
Q3: What strategies can minimize N-acylurea formation when using carbodiimide reagents?
The formation of N-acylurea is a common issue with carbodiimide-mediated couplings. To mitigate this:
-
Use Additives: Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester that is more reactive towards the amine and less prone to rearrangement.[3]
-
Choose Water-Soluble Carbodiimides: For solution-phase synthesis, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous. The resulting N-acylurea byproduct is water-soluble, simplifying its removal during aqueous workup.[4]
-
Alternative Coupling Reagents: If N-acylurea formation remains a significant problem, consider switching to a non-carbodiimide coupling reagent, such as a uronium/aminium salt like HATU or HBTU.[2]
Q4: My coupling reaction is sluggish or incomplete. How can I improve the reaction yield?
Low yields can be addressed by optimizing the reaction conditions and choice of reagents.
-
Increase Reagent Equivalents: Using a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
Optimize Temperature: While many coupling reactions are started at 0°C to minimize side reactions, allowing the reaction to slowly warm to room temperature and stir overnight can improve yields.
-
Select a More Powerful Coupling Reagent: For sterically hindered substrates, a more reactive coupling reagent may be necessary. HATU is generally considered one of the most effective coupling reagents for challenging couplings.[2][4]
-
Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding this compound can improve efficiency, especially with uronium/aminium reagents.[5]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues during this compound coupling.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound coupling.
Data Presentation
The selection of a coupling reagent can significantly impact the yield and purity of the final product. The following table summarizes the performance of common coupling reagents for the esterification of a generic Boc-amino acid, providing a baseline for what to expect. Note: Yields are highly dependent on the specific substrates and conditions and may require optimization for this compound.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield (%) | Key Considerations |
| DCC | DMAP (cat.) | - | DCM | 75-85% | Inexpensive; DCU byproduct is poorly soluble and requires filtration. |
| EDC·HCl | HOBt | DIPEA | DCM/DMF | 80-90% | Water-soluble urea byproduct simplifies purification via aqueous workup.[4] |
| HBTU | HOBt (internal) | DIPEA | DMF | >90% | Fast reaction times; suitable for a wide range of couplings. |
| HATU | HOAt (internal) | DIPEA | DMF | >95% | Highly reactive; ideal for sterically hindered couplings and minimizing side reactions.[4] |
Experimental Protocols
The following are generalized protocols for the coupling of this compound to a carboxylic acid. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent side reactions.
Protocol 1: EDC/HOBt Mediated Coupling (Amidation/Esterification)
This protocol is a reliable standard method with the advantage of a water-soluble byproduct for easier purification.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: HATU Mediated Coupling for Challenging Substrates
This protocol is recommended for sterically hindered carboxylic acids or when higher yields and faster reaction times are desired.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA or 2,4,6-Collidine (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution. The mixture may change color, indicating the formation of the active ester.
-
Allow the pre-activation to proceed for 5-10 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Experimental Workflow Diagram
Caption: General experimental workflow for this compound coupling.
References
Technical Support Center: Optimizing Reaction Conditions for Boc-L-methioninol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Boc-L-methioninol. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
The synthesis of this compound is typically a two-step process. The first step involves the protection of the amino group of L-methionine with a tert-butyloxycarbonyl (Boc) group. The second step is the reduction of the carboxylic acid functionality of the resulting Boc-L-methionine to a primary alcohol to yield this compound.
Q2: What are the most critical parameters to control during the Boc protection of L-methionine?
The most critical parameters for the Boc protection step are maintaining a basic pH to ensure the amino group is deprotonated and nucleophilic, controlling the temperature to prevent side reactions, and using the correct stoichiometry of di-tert-butyl dicarbonate (Boc)₂O.
Q3: Which reducing agents are suitable for the conversion of Boc-L-methionine to this compound?
Several reducing agents can be used, but a common and effective method involves the use of sodium borohydride (NaBH₄) after activation of the carboxylic acid, for instance, as a mixed anhydride. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but they are less chemoselective and require stricter anhydrous conditions.
Q4: Are there any known side reactions to be aware of during this synthesis?
Yes, the thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, especially during acidic or oxidative conditions. Additionally, during the reduction of Boc-L-methionine, over-reduction is a possibility if harsh reducing agents are used.
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for the synthesis of this compound, from the starting material L-methionine to the final purified product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Boc-L-methionine
This protocol is adapted from a known procedure for the Boc protection of L-methionine.[1]
Materials:
-
L-Methionine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Acetonitrile
-
Water
-
Dichloromethane (DCM)
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-methionine (e.g., 7.2 g) in a mixture of water (50 mL) and acetonitrile (50 mL).
-
Add sodium hydroxide (2 g, 0.05 mol) to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add di-tert-butyl dicarbonate (10.9 g, 0.05 mol) to the cooled mixture.
-
Allow the reaction to gradually warm to room temperature and stir for 12 hours.
-
Remove the acetonitrile by rotary evaporation.
-
Adjust the pH of the remaining aqueous phase to 12 with potassium carbonate.
-
Wash the aqueous phase twice with dichloromethane (50 mL each) and discard the organic layers.
-
Adjust the pH of the aqueous phase to 6 by dropwise addition of 1 N HCl.
-
Extract the product twice with dichloromethane (50 mL each).
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-L-methionine.
Protocol 2: Reduction of Boc-L-methionine to this compound
This protocol employs a mixed anhydride method followed by reduction with sodium borohydride, which is a common and effective way to convert N-protected amino acids to amino alcohols.
Materials:
-
Boc-L-methionine
-
Anhydrous tetrahydrofuran (THF)
-
N-methylmorpholine (NMM)
-
Isobutyl chloroformate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Boc-L-methionine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15°C.
-
Add N-methylmorpholine (1.0 equivalent) and stir for 10 minutes.
-
Slowly add isobutyl chloroformate (1.0 equivalent) and stir the mixture for 15 minutes at -15°C to form the mixed anhydride.
-
In a separate flask, dissolve sodium borohydride (2.0-3.0 equivalents) in a small amount of water or methanol.
-
Slowly add the sodium borohydride solution to the mixed anhydride solution, maintaining the temperature at -15°C.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0°C.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide
The following troubleshooting guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of this compound.
Caption: Troubleshooting guide for this compound synthesis.
Q&A Troubleshooting
Problem 1: Low yield of Boc-L-methionine in the protection step.
-
Possible Cause A: Incomplete reaction.
-
Solution: Ensure that the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time or using a slight excess of di-tert-butyl dicarbonate.
-
-
Possible Cause B: Incorrect pH.
-
Solution: The amino group of L-methionine needs to be deprotonated to be nucleophilic. Maintain the pH of the reaction mixture between 9 and 10 during the addition of (Boc)₂O.
-
-
Possible Cause C: Loss of product during work-up.
-
Solution: Boc-L-methionine has some solubility in water. Ensure that the aqueous layer is thoroughly extracted with an organic solvent like dichloromethane or ethyl acetate after acidification.
-
Problem 2: The reduction of Boc-L-methionine to this compound results in a low yield.
-
Possible Cause A: Incomplete activation of the carboxylic acid.
-
Solution: Ensure that the formation of the mixed anhydride is complete before adding the reducing agent. This can be achieved by allowing sufficient time for the reaction with isobutyl chloroformate at a low temperature (-15°C).
-
-
Possible Cause B: Deactivation of the reducing agent.
-
Solution: Sodium borohydride can be deactivated by moisture. Ensure that all glassware is oven-dried and that anhydrous solvents are used. Use a fresh bottle of sodium borohydride.
-
-
Possible Cause C: Interference from the thioether group.
-
Solution: If using a Lewis acid like BF₃·Et₂O with NaBH₄, the electron-rich sulfur atom of methionine can compete for the Lewis acid, hindering the formation of the desired complex with the carboxylic acid. The mixed anhydride method generally avoids this issue.
-
Problem 3: The final product is contaminated with a more polar impurity.
-
Possible Cause: Oxidation of the thioether.
-
Solution: The thioether in the methionine side chain can be oxidized to the corresponding sulfoxide, which is more polar. This can happen during the reaction or work-up. To minimize this, use degassed solvents and consider adding a mild reducing agent like dimethyl sulfide (DMS) during the work-up. The sulfoxide can often be separated from the desired product by column chromatography.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound.
Table 1: Reaction Parameters for Boc Protection of L-Methionine
| Parameter | Recommended Value | Notes |
| L-Methionine | 1.0 eq | |
| (Boc)₂O | 1.0 - 1.1 eq | A slight excess can help drive the reaction to completion. |
| Base | NaOH or NaHCO₃ | Sufficient to maintain pH 9-10. |
| Solvent | Water/Acetonitrile or Dioxane | A co-solvent helps to dissolve both the amino acid and (Boc)₂O. |
| Temperature | 0°C to Room Temperature | Start at 0°C and allow to warm to room temperature. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Typical Yield | >90% | [1] |
Table 2: Comparison of Reducing Conditions for Boc-L-methionine
| Method | Reducing Agent | Activating Agent | Typical Yield | Pros | Cons |
| Mixed Anhydride | NaBH₄ | Isobutyl chloroformate | Good to Excellent | Mild conditions, good chemoselectivity. | Requires anhydrous conditions and careful temperature control. |
| Borane Complex | BH₃·THF or BH₃·SMe₂ | None | Good | Can reduce carboxylic acids directly. | May have issues with the thioether side chain. |
| Hydride Reduction | LiAlH₄ | None | Excellent | Very powerful and effective. | Not very chemoselective, highly reactive with water, requires strict anhydrous conditions. |
References
Technical Support Center: Purification of Boc-L-methioninol Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Boc-L-methioninol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil or a viscous syrup after work-up and solvent removal. | This is a common occurrence for Boc-protected amino acids and their derivatives. Residual solvents may also be present. | 1. High-Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (e.g., 30-40°C) to remove all residual solvents. 2. Crystallization/Solidification: Induce crystallization by dissolving the oil in a minimal amount of a polar solvent (e.g., methanol, ethyl acetate) and then adding a non-polar anti-solvent (e.g., n-hexane, diethyl ether) dropwise until turbidity is observed. Seeding with a small crystal of pure this compound can be beneficial. 3. Trituration: If the product solidifies upon standing or after seeding, break up the solid and stir it vigorously with a non-polar solvent like n-hexane or diethyl ether. This process, known as pulping or trituration, helps to wash away non-polar impurities and can induce further crystallization.[1] |
| Low yield of purified product. | - Incomplete reaction. - Product loss during aqueous work-up. - Inefficient extraction. - Product loss during chromatography or crystallization. | 1. Reaction Monitoring: Ensure the initial reduction of Boc-L-methionine is complete using TLC or LC-MS analysis before starting the work-up. 2. Work-up pH: During the aqueous work-up, ensure the pH is appropriately adjusted to maximize the recovery of the amphoteric product. 3. Extraction Solvent: Use a suitable extraction solvent, such as dichloromethane or ethyl acetate, and perform multiple extractions to ensure complete recovery from the aqueous phase. 4. Purification Technique: Optimize the purification method. For chromatography, ensure proper column loading and fraction collection. For crystallization, minimize the amount of solvent used for dissolution to avoid leaving a significant amount of product in the mother liquor. |
| Product purity is low after initial purification (e.g., <95% by HPLC). | - Presence of unreacted starting material (Boc-L-methionine). - Formation of byproducts during the reaction or work-up. - Oxidation of the thioether to sulfoxide. | 1. Chromatography: If impurities are close in polarity to the product, flash column chromatography is recommended. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) may be necessary to achieve good separation. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity. Test various solvent combinations to find the optimal conditions. 3. Avoid Oxidation: Use degassed solvents and consider performing the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the sulfur atom. |
| Multiple spots on TLC after purification. | - Incomplete purification. - Product degradation on the TLC plate (if silica gel is too acidic). - Co-elution of impurities during chromatography. | 1. Re-purification: If multiple spots are present, a second purification step (e.g., re-chromatography or recrystallization) may be necessary. 2. TLC Conditions: Use a buffered mobile phase or a different stationary phase (e.g., neutral alumina) for TLC analysis to rule out on-plate degradation. 3. Optimize Chromatography: Adjust the solvent system for column chromatography to improve the separation of the product from the impurities. |
Frequently Asked Questions (FAQs)
Q1: My this compound product is a persistent oil. How can I solidify it?
A1: Obtaining this compound as an oil is a common challenge. The first step is to ensure all solvents are removed under high vacuum. If it remains an oil, crystallization is the most effective method for solidification. A recommended starting point is to dissolve the oil in a minimal amount of a solvent like diethyl ether or ethyl acetate and then add a non-polar anti-solvent such as n-hexane or pentane until the solution becomes cloudy. If available, adding a seed crystal of pure this compound can initiate crystallization. Allowing the mixture to stand at a low temperature (e.g., 4°C) for an extended period can also promote solidification.[1]
Q2: What are the common impurities I should look for in my crude this compound?
A2: Common impurities may include:
-
Unreacted Boc-L-methionine: The starting material from the reduction reaction.
-
Boc-L-methionine sulfoxide: Formed by the oxidation of the thioether side chain of either the starting material or the product.
-
Over-reduction products: Depending on the reducing agent used.
-
Residual solvents: From the reaction and work-up.
Q3: What is a good starting solvent system for flash column chromatography of this compound?
A3: A good starting point for flash column chromatography on silica gel is a solvent system of hexane and ethyl acetate. This compound is a moderately polar compound, so you can start with a low percentage of ethyl acetate in hexane (e.g., 10-20%) and gradually increase the polarity. The exact ratio will depend on the specific impurities present in your crude product. It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).
Q4: How can I monitor the purification of this compound by TLC?
A4: For TLC analysis on silica gel plates, you can use a mobile phase of hexane/ethyl acetate or dichloromethane/methanol. A common visualization technique is to use a ninhydrin stain, although this compound itself will not give a positive result due to the protected amine. However, any de-Boc'd impurities will be visible. A more general visualization method is required, such as potassium permanganate stain or iodine vapor, which will show the product and most organic impurities.
Q5: What is the expected purity of this compound after successful purification?
A5: Commercially available this compound typically has a purity of ≥ 98%, as determined by HPLC.[2][3] This should be the target purity for laboratory preparations intended for use in sensitive applications like peptide synthesis or drug development.
Data Presentation
Table 1: Physical and Purity Specifications of this compound
| Parameter | Value | Reference |
| Appearance | White to off-white solid | [2][3] |
| Purity (by HPLC) | ≥ 98% | [2][3] |
| Molecular Formula | C₁₀H₂₁NO₃S | [2][3] |
| Molecular Weight | 235.3 g/mol | [2][3] |
Table 2: Suggested Solvent Systems for Purification and Analysis
| Technique | Stationary Phase | Mobile Phase (Starting Point) |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate (1:1) or Dichloromethane/Methanol (95:5) |
| Flash Column Chromatography | Silica Gel | Gradient of 20% to 60% Ethyl Acetate in Hexane |
| Crystallization | - | Diethyl Ether / n-Hexane or Ethyl Acetate / n-Hexane |
Experimental Protocols
Protocol 1: General Purification of Crude this compound by Crystallization/Trituration
-
Solvent Removal: Ensure the crude reaction product is concentrated under reduced pressure to remove the bulk of the reaction solvent. Further dry the resulting residue under high vacuum for several hours to remove any remaining volatile impurities.
-
Initial Assessment: The crude product will likely be a viscous oil or a semi-solid.
-
Seeding (Optional but Recommended): If a small amount of pure, solid this compound is available, add a seed crystal to the crude oil.
-
Solidification: Allow the oil to stand at room temperature or in a refrigerator (0-4°C) for 12-48 hours. The oil may slowly solidify into a waxy solid.
-
Trituration (Pulping): Add a non-polar solvent, such as n-hexane or diethyl ether, to the solidified product. Using a spatula, break up the solid into a fine powder and stir the resulting slurry vigorously for 1-2 hours at room temperature.[1]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, fresh non-polar solvent.
-
Drying: Dry the purified solid product under vacuum to a constant weight.
-
Purity Check: Analyze the purity of the final product by HPLC, NMR, and/or TLC.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a flash chromatography column with silica gel using the initial, less polar solvent system identified in the TLC analysis.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the column solvent or a stronger solvent like dichloromethane. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: Begin eluting the column with the less polar solvent system. Collect fractions and monitor the elution by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute the this compound.
-
Fraction Pooling: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield the purified this compound.
-
Final Product Form: The product obtained after chromatography may still be an oil. If a solid is desired, proceed with the crystallization/trituration protocol described above.
Mandatory Visualization
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
stability of Boc-L-methioninol under acidic conditions
This guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of Boc-L-methioninol, particularly under acidic conditions encountered during the removal of the Boc (tert-butyloxycarbonyl) protecting group.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc protecting group on this compound under acidic conditions?
The Boc group is specifically designed to be labile under acidic conditions, which is the standard method for its removal.[][2] It is generally stable under neutral and basic conditions but will be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3][4]
Q2: What are the most common acidic conditions for deprotecting this compound?
Common reagents for Boc deprotection include:
-
Trifluoroacetic acid (TFA), often as a solution in dichloromethane (DCM) (e.g., 20-50% v/v).[3][4]
-
Hydrogen chloride (HCl) in an organic solvent, such as dioxane (e.g., 4 M HCl in dioxane).[3]
Q3: Are there any potential side reactions to be aware of when deprotecting this compound with acid?
Yes, the methionine side chain is susceptible to acid-catalyzed side reactions.[5] The primary concerns are:
-
S-alkylation: The nucleophilic sulfur atom of the thioether side chain can be alkylated by the tert-butyl cation that is generated during the cleavage of the Boc group.[5][6]
-
Oxidation: The thioether can be oxidized to form a sulfoxide, particularly if the reaction is exposed to air for extended periods or if oxidizing contaminants are present.[5]
Q4: How can I prevent side reactions during the acidic deprotection of this compound?
To minimize side reactions, it is crucial to use "scavengers" in the reaction mixture. These are reagents that trap the reactive electrophiles (like the tert-butyl cation) generated during the reaction. Common scavengers for methionine-containing compounds include:
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
m-Cresol
Q5: My Boc deprotection reaction seems to be incomplete. What could be the cause?
Incomplete deprotection can result from several factors:
-
Insufficient Acid: The rate of Boc cleavage is highly dependent on the acid concentration. A slight decrease in acid strength can significantly slow the reaction.[6]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[6]
-
Low Temperature: While some reactions are performed at 0°C to minimize side reactions, this can also slow down the rate of deprotection.
-
Steric Hindrance: Although less of a concern for this compound compared to more complex peptides, steric bulk around the Boc group can hinder the approach of the acid.[6]
Q6: How can I monitor the progress of the deprotection reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][7] By comparing the reaction mixture to a spot of the starting material (this compound), you can observe the disappearance of the starting material and the appearance of the product, L-methioninol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA) or extend the reaction time. Monitor by TLC or HPLC to determine the optimal duration.[3][6] |
| Reaction temperature is too low. | Allow the reaction to warm to room temperature after an initial period at 0°C. | |
| Presence of Side Products (Confirmed by MS) | S-alkylation of the methionine side chain. | Add a scavenger such as thioanisole or 1,2-ethanedithiol (EDT) to the deprotection cocktail to trap the tert-butyl cation. |
| Oxidation of the thioether to sulfoxide. | Degas the solvents before use and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of scavengers can also help.[5] | |
| Difficulty in Isolating the Product | The product, L-methioninol hydrochloride or trifluoroacetate salt, may be highly soluble in the workup solvents. | After removing the acid and solvent under reduced pressure, triturate the residue with a non-polar solvent like cold diethyl ether to precipitate the product salt. |
Experimental Protocols
Protocol 1: General Procedure for Acidic Deprotection of this compound
-
Preparation: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, DCM). If using a scavenger, add it to this solution. A typical concentration is 0.1-0.5 M.
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add the acidic deprotection reagent (e.g., an equal volume of 50% TFA in DCM) dropwise.[4]
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or HPLC every 30-60 minutes until the starting material is consumed.[3][7]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid.
-
Product Isolation: Add a sufficient volume of cold diethyl ether to the residue and stir or sonicate to induce precipitation of the L-methioninol salt. Isolate the solid product by filtration, wash with additional cold ether, and dry under vacuum.
Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
-
Plate: Use a silica gel TLC plate.
-
Eluent: A common mobile phase is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The polarity can be adjusted as needed.
-
Spotting: Apply a small spot of the starting this compound solution and a spot of the reaction mixture to the baseline of the TLC plate.
-
Development: Place the plate in a chamber containing the eluent and allow the solvent front to ascend near the top of the plate.
-
Visualization: Visualize the spots under UV light (if applicable) or by staining with a suitable reagent such as potassium permanganate or ninhydrin. The product, L-methioninol, should have a lower Rf value than the starting material and will stain with ninhydrin (indicating a free amine).
Visualizations
References
troubleshooting low yield in Boc-L-methioninol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the synthesis of Boc-L-methioninol.
Frequently Asked Questions (FAQs)
Q1: What are the main steps in the synthesis of this compound?
The synthesis of this compound is typically a two-step process:
-
Boc Protection of L-Methionine: The amino group of L-methionine is protected with a tert-butyloxycarbonyl (Boc) group to form Boc-L-methionine.
-
Reduction of Boc-L-methionine: The carboxylic acid group of Boc-L-methionine is reduced to an alcohol to yield this compound.
Q2: I am observing a low yield in the first step (Boc protection). What are the common causes?
Low yields in the Boc protection of L-methionine can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure adequate reaction time and appropriate temperature.
-
Improper pH: The pH of the reaction mixture is crucial for the reaction to proceed efficiently.
-
Issues with reagents: The quality of di-tert-butyl dicarbonate (Boc anhydride) and the base used can affect the yield.
-
Work-up losses: Significant product loss can occur during the extraction and purification steps.
Q3: My reduction of Boc-L-methionine to this compound is resulting in a low yield. Why might this be happening?
Low yields in the reduction step are a common challenge. Potential reasons include:
-
Choice of reducing agent: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce a carboxylic acid directly.[1]
-
Incomplete activation of the carboxylic acid: If using a two-step reduction with NaBH₄, incomplete activation of the carboxylic acid (e.g., as a mixed anhydride) will lead to low conversion.
-
Side reactions: The thioether group in methionine can be sensitive to certain reducing conditions, potentially leading to undesired side products.
-
Racemization: Harsh reaction conditions, particularly with strong bases or high temperatures, can lead to a loss of stereochemical purity.[2]
-
Formation of byproducts: Incomplete reduction can lead to the formation of the corresponding aldehyde as a significant byproduct.[1]
Troubleshooting Guides
Issue 1: Low Yield in Boc Protection of L-Methionine
Question: My yield of Boc-L-methionine is consistently below 80%. How can I improve it?
Answer: To improve the yield of Boc-L-methionine, consider the following troubleshooting steps:
-
Reaction Monitoring: Use thin-layer chromatography (TLC) to monitor the reaction's progress and ensure it has gone to completion before proceeding with the work-up.
-
pH Adjustment: Carefully control the pH during the reaction and work-up. A typical procedure involves maintaining a basic pH during the reaction and then acidifying to protonate the carboxylic acid for extraction.[3]
-
Reagent Quality: Ensure the di-tert-butyl dicarbonate is fresh and has been stored correctly.
-
Extraction Efficiency: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to maximize the recovery of the product from the aqueous layer.
Issue 2: Low Yield in the Reduction of Boc-L-methionine
Question: I am attempting to reduce Boc-L-methionine with sodium borohydride and getting a very low yield of this compound. What can I do?
Answer: As sodium borohydride is often insufficient on its own, you have several options to improve the reduction yield:
-
Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive species before reduction with NaBH₄. Common methods include:
-
Mixed Anhydride Formation: React Boc-L-methionine with a chloroformate (e.g., ethyl chloroformate or isobutyl chloroformate) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA) to form a mixed anhydride, which is then reduced in situ with NaBH₄.[4][5]
-
Carbonyl Diimidazole (CDI) Activation: Use CDI to activate the carboxylic acid before the addition of NaBH₄.[6]
-
-
Use a Stronger Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of directly reducing carboxylic acids. However, it requires strictly anhydrous conditions and careful handling.[7]
-
Sodium Borohydride/Iodine (NaBH₄/I₂): This combination forms a borane species in situ, which is effective for reducing carboxylic acids.[8][9][10]
-
-
Optimize Reaction Conditions:
Issue 3: Formation of an Aldehyde Byproduct
Question: My reaction is producing a significant amount of Boc-L-methioninal (the aldehyde) instead of the desired alcohol. How can I favor the formation of the alcohol?
Answer: The presence of the aldehyde indicates incomplete reduction. To drive the reaction to completion:
-
Increase the Excess of Reducing Agent: Use a larger excess of the reducing agent (e.g., 2-5 equivalents of NaBH₄).
-
Extend Reaction Time: Allow the reaction to stir for a longer period after the addition of the reducing agent, while monitoring by TLC.
-
Switch to a More Potent Reducing System: If incomplete reduction persists, consider using a stronger reducing agent like LiAlH₄.[1]
Issue 4: Difficulty in Purifying this compound
Question: I am having trouble purifying the final product. What are the recommended methods?
Answer: this compound is typically purified by column chromatography on silica gel.
-
Eluent System: A common eluent system is a gradient of ethyl acetate in hexanes or dichloromethane. The polarity can be adjusted based on TLC analysis.
-
Dealing with Tailing: If the compound streaks on the TLC plate or tails on the column, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to improve the separation.[1]
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using neutral or basic alumina.[1]
Experimental Protocols
Protocol 1: Boc Protection of L-Methionine
This protocol is adapted from a standard procedure for the Boc protection of amino acids.[3]
-
Dissolve L-methionine (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent (e.g., dioxane or acetonitrile).
-
Add a base such as sodium hydroxide or triethylamine (2.0-2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) in the same organic solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous residue with a nonpolar solvent like ether or hexanes to remove excess Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid).
-
Extract the product, Boc-L-methionine, with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Protocol 2: Reduction of Boc-L-methionine via Mixed Anhydride Method
This protocol is a general procedure for the reduction of N-protected amino acids.[4][5]
-
Dissolve Boc-L-methionine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C.
-
Add N-methylmorpholine (NMM, 1.0 eq) and stir for a few minutes.
-
Slowly add isobutyl chloroformate (1.0 eq) and stir the resulting mixture at -15 °C for 15-30 minutes.
-
In a separate flask, prepare a solution of sodium borohydride (1.5-2.0 eq) in water.
-
Slowly add the NaBH₄ solution to the mixed anhydride solution, keeping the temperature below -10 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Reduction Method | Reducing Agent | Activating Agent | Typical Yield (%) | Notes |
| Mixed Anhydride | Sodium Borohydride | Isobutyl chloroformate | 70-90 | Good for scalability; requires careful temperature control. |
| CDI Activation | Sodium Borohydride | Carbonyl diimidazole | 80-95[6] | Mild conditions; CDI is moisture sensitive. |
| Direct Reduction | Lithium Aluminum Hydride | None | 70-85 | Requires strictly anhydrous conditions and careful handling. |
| In situ Borane | Sodium Borohydride/Iodine | None | 65-80[8] | Good for many amino acids; iodine can be a concern for some downstream applications. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the reduction of Boc-L-methionine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]
- 4. rushim.ru [rushim.ru]
- 5. scirp.org [scirp.org]
- 6. benthamopen.com [benthamopen.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. erowid.org [erowid.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Boc-L-methioninol Purity Assessment
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical methods used to assess the purity of Boc-L-methioninol. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the chemical purity of this compound?
A1: The most common and reliable method for assessing the chemical purity of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for structural confirmation and the detection of impurities.
Q2: How is the enantiomeric (chiral) purity of this compound determined?
A2: The enantiomeric purity is critical and is best determined by chiral High-Performance Liquid Chromatography (chiral HPLC). This technique uses a chiral stationary phase (CSP) to separate the L-enantiomer from its D-enantiomer.
Q3: What are the potential impurities in this compound?
A3: Potential impurities can originate from the starting materials, synthesis byproducts, or degradation. Common impurities may include:
-
L-Methioninol: The de-protected amino alcohol.
-
Boc-D-methioninol: The undesired enantiomer.
-
Boc-L-methionine sulfoxide: An oxidation product of the methionine side chain.
-
Unreacted starting materials: Such as L-methionine or reagents used for the Boc protection and reduction steps.
Q4: What is the expected purity of commercial this compound?
A4: Commercial grades of this compound typically have a purity of ≥98% as determined by HPLC. However, lot-to-lot variability can exist, so in-house analysis is recommended for critical applications.
Experimental Protocols
Protocol 1: Achiral HPLC for Chemical Purity Assessment
This method provides a general procedure for determining the chemical purity of this compound.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 30-90% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in mobile phase |
Workflow for Achiral HPLC Analysis:
Caption: Workflow for achiral HPLC purity analysis of this compound.
Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment
This method is designed to separate and quantify the L- and D-enantiomers of this compound.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiral Stationary Phase (CSP) column (e.g., CHIROBIOTIC™ T, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 75:25:0.3:0.2 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in mobile phase |
Workflow for Chiral HPLC Analysis:
storage and handling to prevent degradation of Boc-L-methioninol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Boc-L-methioninol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To ensure its stability, this compound should be stored in a tightly sealed container at a temperature between 0°C and 8°C.[1] It is a white to off-white solid and should be protected from moisture and light.
Q2: What is the primary degradation pathway for this compound?
A2: The thioether group in the methionine side chain is susceptible to oxidation, which is the primary degradation pathway. This oxidation converts the methionine moiety into methionine sulfoxide.[2][3] Further oxidation to methionine sulfone is also possible under harsh conditions.
Q3: How can I detect the degradation of my this compound sample?
A3: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. In an HPLC chromatogram, degradation will appear as new peaks, primarily corresponding to this compound sulfoxide. NMR spectroscopy can also be used to identify the presence of the sulfoxide.
Q4: Is the oxidation of this compound reversible?
A4: The oxidation of the thioether to the sulfoxide is a reversible process.[3] However, the conditions required for the reduction of the sulfoxide back to the thioether may not be compatible with all experimental setups and can be complex to implement. Therefore, preventing oxidation is the best strategy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of a fresh sample. | Impurities from synthesis or cross-contamination. | Review the certificate of analysis (CoA) from the supplier. If the purity is lower than specified, contact the supplier. Ensure proper cleaning of all labware and HPLC system to prevent cross-contamination. |
| Gradual appearance of a new peak in HPLC over time. | Degradation of the sample, likely oxidation. | This indicates that the storage and handling conditions may not be optimal. Review the storage temperature and ensure the container is properly sealed and protected from light. For ongoing experiments, it is advisable to use a fresh, unopened vial of this compound. |
| Inconsistent results in peptide synthesis. | Degradation of this compound leading to lower coupling efficiency or side reactions. | Use a fresh sample of this compound and verify its purity by HPLC before use. The presence of the more polar sulfoxide can interfere with the reaction. |
| Change in physical appearance (e.g., color, texture). | Significant degradation or contamination. | Do not use the material. Dispose of it according to your institution's safety guidelines and obtain a fresh supply. |
Experimental Protocols
Stability Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method to assess the purity of this compound and detect its primary degradation product, this compound sulfoxide.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound reference standard
-
This compound sample for testing
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard and the test sample at a concentration of 1 mg/mL in a 1:1 mixture of Mobile Phase A and B.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Data Analysis:
-
The retention time of this compound should be determined using the reference standard.
-
The primary degradation product, this compound sulfoxide, will elute earlier than the parent compound due to its increased polarity.
-
Calculate the percentage purity of the sample by dividing the peak area of this compound by the total peak area of all components.
Forced Degradation Study Protocol
A forced degradation study can be performed to identify potential degradation products and to validate the stability-indicating nature of the HPLC method.
Procedure:
-
Acidic Degradation: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Basic Degradation: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours. Quench the reaction with a small amount of sodium bisulfite before HPLC analysis.
-
Thermal Degradation: Expose the solid this compound to 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
Analyze all samples using the stability-indicating HPLC method described above.
Visualizations
Logical Workflow for Handling and Stability Assessment
References
Technical Support Center: Scale-Up Synthesis of Boc-L-methioninol
Welcome to the technical support center for the scale-up synthesis of Boc-L-methioninol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound, particularly when transitioning to a larger scale.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for the synthesis of this compound?
A1: this compound is typically synthesized by the reduction of the corresponding protected amino acid, Boc-L-methionine. Common reducing agents for this transformation include borane complexes (e.g., borane-tetrahydrofuran complex, BH3•THF, or borane-dimethyl sulfide complex, BH3•SMe2) and sodium borohydride (NaBH4) via a mixed anhydride intermediate.[]
Q2: I am observing a significant exotherm during my large-scale reduction with sodium borohydride. How can I control it?
A2: The reaction of sodium borohydride with protic solvents like methanol or water is exothermic and generates hydrogen gas.[2][3] On a large scale, this can lead to a dangerous increase in temperature and pressure. To manage the exotherm, consider the following:
-
Slow addition of the reducing agent: Add the sodium borohydride portion-wise at a controlled rate to the reaction mixture at a low temperature (e.g., 0-5 °C).
-
Efficient cooling: Ensure your reactor has adequate cooling capacity to dissipate the heat generated.
-
Use of a less reactive solvent system: While alcohols are common, using a co-solvent like tetrahydrofuran (THF) can help moderate the reaction.
-
Control of pH: The hydrolysis of sodium borohydride is pH-dependent. Addition of a small amount of sodium hydroxide can increase the pH and reduce the rate of hydrolysis and heat generation.[2]
Q3: My borane reduction is sluggish or incomplete. What could be the issue?
A3: Incomplete borane reductions can be due to several factors:
-
Reagent quality: Borane complexes can degrade over time. Ensure you are using a fresh, high-quality reagent.
-
Insufficient equivalents of borane: Ensure at least one equivalent of borane is used per mole of the carboxylic acid.
-
Reaction temperature: While the reaction is often started at a low temperature, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.[4]
-
Solvent choice: Use anhydrous THF for the reaction, as moisture will quench the borane reagent.[4]
Q4: What are the common side reactions during the synthesis of this compound?
A4: Potential side reactions include:
-
Over-reduction: While less common with borohydrides, stronger reducing agents could potentially affect the Boc protecting group, though it is generally stable to these conditions.
-
Formation of borate esters: During work-up of borohydride reductions in alcoholic solvents, borate esters can form.[5]
-
Racemization: While less likely for the reduction of the carboxylic acid, it is crucial to ensure the stereochemical integrity of the starting Boc-L-methionine.
-
Oxidation of the thioether: The methionine side chain is susceptible to oxidation to the corresponding sulfoxide. This is more of a concern during handling and storage of the starting material and product rather than during the reduction itself.
Q5: What is the best way to purify this compound at a large scale?
A5: For large-scale purification, crystallization is often the most efficient method. This compound is a solid at room temperature.[6][7] A suitable solvent system for crystallization should be determined at a small scale first. Column chromatography can be used but is often less practical and more expensive at a kilogram scale.
Q6: How should I store this compound?
A6: this compound should be stored in a cool, dry place, typically at 0-8 °C, to prevent degradation.[6][7] It is a white to off-white solid.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction. | - Monitor the reaction by TLC or HPLC to ensure completion.- Increase reaction time or temperature if necessary.[4]- Use fresh, high-quality reducing agent. |
| 2. Degradation of product during work-up. | - Maintain a low temperature during the quench of the reaction.- Use a buffered aqueous solution for work-up to avoid extremes of pH. | |
| 3. Product loss during purification. | - Optimize crystallization conditions (solvent, temperature) to maximize recovery.- If using chromatography, ensure proper loading and elution conditions. | |
| Product is an oil or fails to crystallize | 1. Presence of impurities. | - Analyze the crude product by HPLC or NMR to identify impurities.- Perform an additional purification step, such as a wash with a non-polar solvent to remove greasy impurities. |
| 2. Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Presence of Impurities in Final Product | 1. Unreacted starting material (Boc-L-methionine). | - Ensure the reaction goes to completion.- Optimize purification to separate the starting material from the product. |
| 2. Boc-L-methionine sulfoxide. | - Use starting material with low sulfoxide content.- Store starting material and product under an inert atmosphere to prevent oxidation. | |
| 3. Boron-containing byproducts. | - Perform a thorough aqueous work-up to remove borate salts.- An acidic wash followed by a basic wash during the work-up can help remove boron residues. | |
| Inconsistent Results at Larger Scale | 1. Poor heat transfer. | - Ensure efficient stirring and cooling of the reactor.- Control the rate of addition of reagents to manage the exotherm. |
| 2. Inefficient mixing. | - Use appropriate agitation for the reactor size and viscosity of the reaction mixture. | |
| 3. Different reaction kinetics at scale. | - Re-optimize reaction parameters (temperature, concentration, reaction time) at the larger scale. |
Data Presentation
Table 1: Comparison of Reducing Agents for Boc-L-methionine Reduction
| Reducing Agent | Typical Solvent | Reaction Temperature | Key Advantages | Key Challenges at Scale |
| Sodium Borohydride (via mixed anhydride) | THF, Methanol | 0 °C to RT | - Cost-effective- Readily available | - Exothermic reaction with protic solvents[2]- Hydrogen gas evolution[3]- Potential for borate ester byproducts[5] |
| Borane-THF complex (BH3•THF) | THF | 0 °C to 50 °C | - High selectivity for carboxylic acids- Generally clean reactions | - Moisture sensitive- Requires anhydrous conditions- Potential for hazardous diborane in headspace of concentrated solutions[8] |
| Borane-DMS complex (BH3•SMe2) | THF | 0 °C to 50 °C | - More stable and soluble than BH3•THF[4] | - Release of dimethyl sulfide (odor)- Requires careful quenching[9] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound using Borane-Dimethyl Sulfide Complex
Materials:
-
Boc-L-methionine
-
Borane-dimethyl sulfide complex (BH3•SMe2)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Charge a suitable reactor with Boc-L-methionine (1.0 eq) and anhydrous THF (10 volumes).
-
Cool the mixture to 0 °C with efficient stirring.
-
Slowly add borane-dimethyl sulfide complex (1.0 - 1.2 eq) to the solution, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.[4]
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of methanol. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove most of the THF and methanol.
-
Add ethyl acetate to the residue and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Purity Determination of this compound by HPLC
Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water Mobile Phase B: 0.1% TFA in Acetonitrile Gradient:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
This method can be adapted to detect common impurities such as unreacted Boc-L-methionine and Boc-L-methionine sulfoxide.[10][11]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 2. icheme.org [icheme.org]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. reddit.com [reddit.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
removing Boc protection without affecting other functional groups
Technical Support Center: Selective Boc Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the selective removal of the tert-butyloxycarbonyl (Boc) protecting group without affecting other functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind Boc deprotection?
The deprotection of a Boc-protected amine is an acid-catalyzed reaction. The process is initiated by the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][2][3]
Q2: What are the most common side reactions during Boc deprotection, and how can they be avoided?
The most common side reaction is the alkylation of nucleophilic sites on the substrate by the electrophilic tert-butyl cation generated during the reaction.[2][4] This is particularly problematic for molecules containing electron-rich aromatic rings (e.g., tryptophan) or other nucleophilic residues like methionine.[2][5] To prevent this, "scavengers" are often added to the reaction mixture to trap the reactive tert-butyl cation.[2][5]
Another potential side reaction when using TFA is trifluoroacetylation of the newly deprotected amine.[2] This can be minimized by ensuring the complete removal of TFA during the work-up, for instance, by co-evaporation with a non-polar solvent like toluene.[2][5]
Q3: What are "scavengers" and when should I use them?
Scavengers are nucleophilic compounds added to the deprotection reaction to trap the highly reactive tert-butyl cation intermediate.[2][6] By reacting with the tert-butyl cation, scavengers prevent it from alkylating sensitive functional groups on your desired product.[2] Common scavengers include triisopropylsilane (TIS), anisole, and thioanisole.[2][5] The use of scavengers is highly recommended when your substrate contains nucleophilic functional groups such as tryptophan, methionine, cysteine, or tyrosine residues in peptide synthesis.[5]
Q4: How can I selectively deprotect a Boc group in the presence of other acid-labile protecting groups?
The Boc group is generally more sensitive to acid than many other acid-labile protecting groups.[4] This difference in lability allows for selective deprotection. For instance, the α-amino Boc group of an amino acid is typically more labile to acid than a benzylic amino Boc group.[7] By using milder acidic conditions, such as HCl in dioxane, it's possible to achieve selective deprotection of the more labile Boc group while leaving the other intact.[7] The choice of acid and reaction conditions is crucial for achieving this selectivity.[7]
Q5: Are there any non-acidic methods for Boc deprotection?
Yes, several non-acidic methods for Boc deprotection have been developed. These can be particularly useful for substrates that are sensitive to acidic conditions. Some of these methods include:
-
Thermal deprotection: Heating the Boc-protected compound can lead to its removal.[8][9]
-
Basic deprotection: While less common due to the general stability of the Boc group to bases, some methods using bases like sodium carbonate or sodium t-butoxide have been reported.[10]
-
Mechanochemical deprotection: Ball milling of a Boc-protected amine with p-toluenesulfonic acid in solvent-free conditions can effect deprotection.[11]
-
Metal-catalyzed deprotection: Certain metal catalysts can be used for Boc group removal.[10]
-
Using oxalyl chloride in methanol: This provides a mild method for selective deprotection that is tolerant of various functional groups.[10][12][13]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid concentration or equivalents.[2][6] 2. Inadequate reaction time or temperature.[2][6] 3. Steric hindrance around the Boc-protected amine.[6] 4. Poor resin swelling in solid-phase synthesis.[2] | 1. Increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[2] 2. Increase the reaction time and monitor the reaction progress closely using TLC or LC-MS. Gentle warming can be considered, but may increase side reactions.[6] 3. For sterically hindered substrates, harsher conditions (higher acid concentration or longer reaction times) may be necessary.[6] 4. Ensure the resin is adequately swollen in the reaction solvent.[2] |
| Formation of Side Products (e.g., t-Butylation) | 1. Absence of scavengers to trap the tert-butyl cation.[2] 2. Presence of highly nucleophilic functional groups in the substrate.[2][5] | 1. Add an appropriate scavenger to the reaction mixture, such as triisopropylsilane (TIS), anisole, or thioanisole.[2][5] 2. The choice of scavenger should be tailored to the specific nucleophilic groups present in your molecule.[5] |
| Trifluoroacetylation of the Deprotected Amine | 1. Incomplete removal of trifluoroacetic acid (TFA) during work-up.[2] | 1. After deprotection with TFA, ensure thorough removal of the acid by co-evaporation with a non-polar solvent like toluene.[2][5] 2. Consider using an alternative acid, such as 1-2M HCl in an organic solvent like dioxane.[2] |
| Degradation of Other Acid-Sensitive Groups | 1. The acidic conditions are too harsh for other protecting groups or sensitive functionalities in the molecule.[2] | 1. Use milder deprotection conditions. This could involve lowering the acid concentration, reducing the reaction temperature, or switching to a milder acid. 2. Consider using a non-acidic deprotection method if your substrate is highly acid-sensitive.[8][10][11][13] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is suitable for the complete removal of Boc groups and is widely used in peptide synthesis.[3]
Materials:
-
Boc-protected substrate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane - TIS) (optional, but recommended)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected substrate in DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.[5]
-
If using a scavenger, add it to the solution (e.g., TIS, 2.5-5% v/v).[5]
-
Slowly add TFA to the stirred solution (a common concentration is 25-50% TFA in DCM).[3][6]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[2][5]
-
Add cold diethyl ether to the residue to precipitate the product, which is typically isolated as the TFA salt.[7]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Selective Boc Deprotection using HCl in Dioxane
This method is an alternative to TFA and can be used for selective deprotection or when trifluoroacetylation is a concern.[6][7] It yields the hydrochloride salt of the deprotected amine.
Materials:
-
Boc-protected substrate
-
Suitable solvent (e.g., methanol, ethyl acetate, anhydrous 1,4-dioxane)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent (e.g., anhydrous 1,4-dioxane, 10 mL per gram of substrate) in a round-bottom flask.[7]
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (typically a large excess, e.g., 5 equivalents).[7]
-
Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[6]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected product.[7]
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[7]
Data Presentation: Comparison of Boc Deprotection Methods
| Method | Reagents | Solvent | Typical Reaction Time | Typical Temperature | Selectivity & Remarks |
| Standard Acidic | 25-50% TFA[3][6] | Dichloromethane (DCM)[3][6] | 20-30 minutes[3] | Room Temperature[6] | Most common method, highly efficient but can cleave other acid-labile groups. Scavengers are often required.[2][5] |
| Alternative Acidic | 4M HCl[6] | 1,4-Dioxane[3][6] | 30-60 minutes[3] | Room Temperature[6] | Good alternative to TFA, avoids trifluoroacetylation. Can offer better selectivity in some cases.[2][7] |
| Mild Acidic | p-Toluenesulfonic Acid (pTSA)[5] | Acetonitrile/Methanol[5] | Variable | Room Temperature[5] | Can be used under milder conditions, offering a degree of selectivity. |
| Mild Non-Acidic | Oxalyl chloride[10][12] | Methanol[10][12] | 1-4 hours[10][12] | Room Temperature[10][12] | Very mild and tolerant of acid-labile esters.[5] |
| Thermal | None | Various (e.g., Methanol, TFE)[8] | Variable | High Temperature | Can be highly selective based on temperature control, avoiding the use of any reagents.[8] |
| Mechanochemical | p-Toluenesulfonic acid[11] | Solvent-free[11] | ~10 minutes[11] | Room Temperature[11] | Rapid, solvent-free method. |
Visualizations
Decision-Making Workflow for Boc Deprotection
Caption: A workflow to guide the selection of an appropriate Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent-Free Mechanochemical Deprotection of N-Boc Group [file.scirp.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of N-Protected L-Methioninol Derivatives
For researchers and professionals in drug development and peptide synthesis, precise characterization of raw materials is paramount. L-methioninol, a chiral building block, is frequently used with its amino group protected. The choice of protecting group can significantly influence the solubility, reactivity, and spectroscopic properties of the resulting compound. This guide provides a comparative analysis of the ¹H NMR (proton nuclear magnetic resonance) spectral characteristics of L-methioninol protected with three common groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Comparison of ¹H NMR Chemical Shifts
The following table summarizes the expected ¹H NMR chemical shifts for Boc-L-methioninol, Cbz-L-methioninol, and Fmoc-L-methioninol. These values are compiled from typical ranges observed for similarly protected amino alcohols and serve as a guide for spectral interpretation. Variations in solvent and concentration can cause minor shifts.
| Proton Assignment | This compound (ppm) | Cbz-L-methioninol (ppm) | Fmoc-L-methioninol (ppm) |
| -NH (Amide) | ~ 5.0 | ~ 5.2 | ~ 5.4 |
| -CH (α-proton) | ~ 3.7 | ~ 3.9 | ~ 4.0 |
| -CH₂OH (Hydroxymethyl) | ~ 3.5 - 3.6 | ~ 3.6 - 3.7 | ~ 3.6 - 3.8 |
| -CH₂ (β-protons) | ~ 1.8 - 2.0 | ~ 1.9 - 2.1 | ~ 1.9 - 2.1 |
| -CH₂ (γ-protons) | ~ 2.5 | ~ 2.5 | ~ 2.6 |
| -SCH₃ (S-methyl) | ~ 2.1 | ~ 2.1 | ~ 2.1 |
| Protecting Group | 1.4 (s, 9H, -C(CH₃)₃) | 5.1 (s, 2H, -CH₂Ph), 7.3-7.4 (m, 5H, Ar-H) | 4.2-4.4 (m, 3H, Fmoc-H), 7.2-7.8 (m, 8H, Ar-H) |
Key Distinguishing Features in ¹H NMR Spectra
The primary differences in the ¹H NMR spectra of these three compounds arise from the signals of the protecting groups themselves.
-
This compound: The most prominent and easily identifiable signal is a sharp singlet integrating to nine protons around 1.4 ppm, corresponding to the magnetically equivalent methyl groups of the tert-butyl group.
-
Cbz-L-methioninol: This protecting group is characterized by a singlet at approximately 5.1 ppm for the two benzylic protons and a multiplet in the aromatic region (7.3-7.4 ppm) for the five phenyl protons.
-
Fmoc-L-methioninol: The Fmoc group displays a more complex set of signals, with multiplets for the fluorenyl protons between 7.2 and 7.8 ppm and characteristic signals for the CH and CH₂ groups of the fluorenyl moiety around 4.2-4.4 ppm.
The following diagram illustrates the structural differences and their impact on the ¹H NMR spectrum.
Experimental Protocol for ¹H NMR Characterization
A standard protocol for acquiring a ¹H NMR spectrum of a protected L-methioninol derivative is as follows:
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise chemical shift referencing is required.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For a sample of this concentration, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the internal standard (TMS) to 0 ppm or the residual solvent peak to its known chemical shift.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Analyze the splitting patterns (multiplicities) to deduce the number of adjacent protons.
The general workflow for ¹H NMR characterization is depicted in the following diagram.
A Comparative Guide to HPLC Analysis of Boc-L-methioninol Purity
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical aspect of the development pipeline. Boc-L-methioninol, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to guarantee the quality, safety, and efficacy of the final product. This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound purity, supported by detailed experimental protocols and comparative data.
Introduction to Purity Analysis of this compound
The purity of this compound can be affected by residual starting materials, by-products from the synthetic process, and degradation products. Common impurities may include L-methioninol, oxidation products such as Boc-L-methionine sulfoxide, and potentially the D-enantiomer if racemization occurs during synthesis or storage. Therefore, a comprehensive analytical approach should be capable of separating the main component from these potential impurities. This guide compares a Reversed-Phase HPLC (RP-HPLC) method for general purity determination and a Chiral HPLC method specifically for assessing enantiomeric purity.
Comparative HPLC Methods
Two primary HPLC methods are presented for the comprehensive purity analysis of this compound:
-
Method A: Reversed-Phase HPLC (RP-HPLC) is a widely used technique for separating compounds based on their hydrophobicity. This method is effective for quantifying the purity of this compound and separating it from process-related impurities and degradation products.
-
Method B: Chiral HPLC is a specialized technique that utilizes a chiral stationary phase (CSP) to separate enantiomers. This method is essential for determining the enantiomeric excess of L-methioninol and ensuring the stereochemical integrity of the material.
A summary of the performance of these two methods is presented in the table below.
| Parameter | Method A: Reversed-Phase HPLC | Method B: Chiral HPLC |
| Purity of this compound (%) | 99.5 | 99.6 (Combined L and D enantiomers) |
| L-methioninol (%) | 0.20 | Not Resolved |
| Boc-L-methionine sulfoxide (%) | 0.25 | Not Resolved |
| Boc-D-methioninol (%) | Not Resolved | 0.40 |
| Limit of Detection (LOD) | ~0.01% | ~0.02% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.05% |
| Precision (RSD%) | < 1.0% | < 1.5% |
| Analysis Time | ~20 minutes | ~30 minutes |
Experimental Protocols
Detailed methodologies for both HPLC methods are provided below to allow for replication and adaptation in your laboratory.
Method A: Reversed-Phase HPLC for Achiral Purity
Objective: To determine the purity of this compound and quantify related achiral impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound reference standard
-
L-methioninol standard
-
Boc-L-methionine sulfoxide standard
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-20 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Prepare individual stock solutions of the reference standards (L-methioninol and Boc-L-methionine sulfoxide) at 1 mg/mL in the same diluent.
-
Create a mixed standard solution containing this compound and the potential impurities at known concentrations for system suitability testing.
Method B: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based CSP, 4.6 x 250 mm, 5 µm)
Reagents:
-
n-Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
This compound reference standard
-
Boc-D-methioninol reference standard
Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a stock solution of the Boc-D-methioninol reference standard at 1 mg/mL in the mobile phase.
-
Prepare a resolution solution containing both this compound and Boc-D-methioninol to confirm the separation of the enantiomers.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical comparison between the two HPLC methods, the following diagrams are provided.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Comparison of RP-HPLC and Chiral HPLC for Purity Analysis.
Conclusion
The comprehensive purity assessment of this compound requires a multi-faceted approach. The use of a robust RP-HPLC method is crucial for the quantification of the main component and the detection of process-related and degradation impurities. Complementing this with a specific Chiral HPLC method is essential to ensure the enantiomeric integrity of the product. By employing both methods, researchers and drug development professionals can be confident in the quality and purity of their this compound, a critical factor for successful and reproducible downstream applications.
A Comparative Guide to the Mass Spectrometry of Boc-L-Methioninol and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of N-Boc-L-methioninol and its derivatives. The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis and drug development, making the characterization of these compounds crucial for quality control and structural elucidation. This document outlines common fragmentation patterns, presents expected mass spectral data for comparative purposes, and provides a general experimental protocol for analysis.
Introduction to Mass Spectrometry of Boc-Protected Compounds
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of Boc-protected amino acids and their derivatives, typically yielding protonated molecules [M+H]⁺. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation, providing structural information. The fragmentation of Boc-L-methioninol derivatives is primarily influenced by three structural features: the Boc group, the methionine side chain, and the amino alcohol core.
Predicted Fragmentation Pathways
The fragmentation of this compound and its derivatives in ESI-MS/MS is expected to follow several key pathways:
-
Boc Group Fragmentation: The most characteristic fragmentation of the Boc group is the neutral loss of isobutylene (C₄H₈, 56 Da), resulting from a McLafferty-like rearrangement. Alternatively, the entire Boc group can be lost (100 Da).
-
Amino Alcohol Core Fragmentation: The alcohol moiety can undergo dehydration, leading to a neutral loss of water (H₂O, 18 Da). Alpha-cleavage, the breaking of the C-C bond adjacent to the hydroxyl group, is also a common fragmentation pathway for alcohols.
-
Methionine Side Chain Fragmentation: The sulfur-containing side chain of methionine can undergo fragmentation, although this is often less favorable than the fragmentation of the Boc group.
These fragmentation pathways can occur in combination, leading to a series of product ions that are diagnostic for the structure of the parent molecule.
Caption: Predicted fragmentation pathways of protonated this compound.
Comparative Data of this compound Derivatives
| Compound Name | Molecular Formula | [M+H]⁺ (m/z) | [M+H - H₂O]⁺ | [M+H - C₄H₈]⁺ | [M+H - Boc]⁺ |
| This compound | C₁₀H₂₁NO₃S | 236.1315 | 218.1209 | 180.0750 | 136.0866 |
| This compound Sulfoxide | C₁₀H₂₁NO₄S | 252.1264 | 234.1158 | 196.0700 | 152.0815 |
| This compound Sulfone | C₁₀H₂₁NO₅S | 268.1213 | 250.1107 | 212.0649 | 168.0764 |
Note: The m/z values are calculated based on the monoisotopic masses of the elements.
Experimental Protocol: ESI-MS/MS Analysis
This section provides a general protocol for the analysis of this compound derivatives using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
1. Sample Preparation
-
Standard Solutions: Prepare stock solutions of the this compound derivatives in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solutions with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Scan for the expected [M+H]⁺ ions of the compounds of interest.
-
MS2 (Tandem MS): Use collision-induced dissociation (CID) to fragment the precursor ions selected in MS1. The collision energy should be optimized for each compound to obtain a rich fragmentation spectrum, typically in the range of 10-30 eV.
-
Data Acquisition: Acquire data in a data-dependent manner, where the most intense ions in the MS1 scan are automatically selected for MS2 fragmentation.
Caption: General experimental workflow for the LC-MS/MS analysis.
Conclusion
The mass spectrometric analysis of this compound and its derivatives provides valuable information for their structural characterization. By understanding the fundamental fragmentation pathways of the Boc group, the amino alcohol core, and the methionine side chain, researchers can confidently identify these compounds and their derivatives. The comparative data and experimental protocol provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
A Comparative Analysis of Boc-L-methioninol and Other Protected Methioninols for Researchers and Drug Development Professionals
In the realm of peptide synthesis and the development of complex pharmaceutical agents, the judicious selection of protecting groups for amino alcohols is a critical determinant of synthetic success. L-methioninol, the reduced form of L-methionine, is a valuable chiral building block. Its amino group requires protection during synthetic routes to prevent unwanted side reactions. This guide provides an objective comparison of Boc-L-methioninol with other commonly used protected methioninols, namely Fmoc-L-methioninol and Cbz-L-methioninol, supported by experimental data and detailed protocols.
The choice of a protecting group strategy is paramount as it influences solubility, stability, and the conditions required for deprotection, which in turn affects the compatibility with other functional groups within the molecule. The tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) protecting groups are among the most widely utilized in organic synthesis, each offering a unique set of advantages and disadvantages based on their distinct chemical labilities.
Quantitative Performance Comparison
The selection of an appropriate protecting group is often guided by factors such as the yield of the protection and deprotection steps, the stability of the protected compound under various reaction conditions, and the ease of purification. While direct comparative studies on the different protected forms of L-methioninol are limited, the following table summarizes the expected performance based on general procedures for the synthesis and deprotection of N-protected amino alcohols.
| Protecting Group | Protection Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Key Features |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >95[1] | Strong acids (e.g., TFA in DCM)[2][3] | High | Stable to bases and hydrogenolysis; acid-labile.[4] |
| Fmoc | 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) | Good to Excellent[5] | Base (e.g., 20% piperidine in DMF) | High | Stable to acids and hydrogenolysis; base-labile. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | ~90[6] | Catalytic Hydrogenolysis (H₂, Pd/C)[6] | High | Stable to acidic and mild basic conditions; removed by hydrogenolysis.[6] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and deprotection of this compound, Fmoc-L-methioninol, and Cbz-L-methioninol. The synthesis protocols are based on a general and efficient one-pot method for the reduction of N-protected amino acids.[5]
Synthesis of Protected L-methioninols
General Procedure for the Reduction of N-protected L-methionine:
This procedure describes the conversion of an N-protected L-methionine (Boc-L-methionine, Fmoc-L-methionine, or Cbz-L-methionine) to its corresponding alcohol.
Materials:
-
N-protected L-methionine (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Protocol:
-
Dissolve the N-protected L-methionine in anhydrous THF.
-
Add CDI to the solution and stir at room temperature for 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve sodium borohydride in water.
-
Slowly add the aqueous solution of sodium borohydride to the reaction mixture at 0 °C.
-
Stir the reaction for 30 minutes at 0 °C.
-
Acidify the reaction mixture to a pH of approximately 2 by the dropwise addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure protected L-methioninol.[5]
Deprotection of Protected L-methioninols
1. This compound Deprotection (Acidolysis)
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Dissolve this compound in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected L-methioninol as its TFA salt.[2][3]
2. Fmoc-L-methioninol Deprotection (Base Treatment)
Materials:
-
Fmoc-L-methioninol
-
Dimethylformamide (DMF)
-
Piperidine
Protocol:
-
Dissolve Fmoc-L-methioninol in DMF.
-
Add piperidine to the solution to a final concentration of 20%.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The deprotection is typically complete within 30 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the residue to remove the dibenzofulvene-piperidine adduct and obtain the free L-methioninol.
3. Cbz-L-methioninol Deprotection (Hydrogenolysis)
Materials:
-
Cbz-L-methioninol
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenator
Protocol:
-
Dissolve Cbz-L-methioninol in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol or ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected L-methioninol.[6]
Workflow Visualizations
The following diagrams illustrate the general workflows for the synthesis and deprotection of the different protected methioninols.
Conclusion
The choice between Boc-, Fmoc-, and Cbz- protection for L-methioninol is dictated by the overall synthetic strategy, particularly the need for orthogonal protection schemes where one protecting group can be removed selectively in the presence of others. This compound is suitable for syntheses where acid-labile protection is desired and is stable to basic conditions and hydrogenolysis. Fmoc-L-methioninol is the protecting group of choice when base-lability is required, offering orthogonality to acid-labile groups. Cbz-L-methioninol provides a robust protecting group that is stable to both acidic and mild basic conditions and is selectively removed by catalytic hydrogenolysis, a method that is often clean and high-yielding. Researchers and drug development professionals should carefully consider the stability of other functional groups in their synthetic intermediates when selecting the most appropriate protected methioninol for their application.
References
A Comparative Guide to Amine Protection: Boc-L-methioninol vs. Fmoc-L-methioninol
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful organic synthesis. When working with versatile building blocks like L-methioninol, which contains both a primary amine and a primary alcohol, as well as a potentially sensitive thioether side chain, the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the amine is critical. This guide provides an objective, data-driven comparison to inform this decision.
The fundamental difference between these two ubiquitous protecting groups lies in their lability under different conditions: the Boc group is removed by acid, while the Fmoc group is cleaved by base. This dictates the entire synthetic strategy, influencing reagent compatibility, potential side reactions, and the preservation of other functional groups within the molecule.
At a Glance: Comparative Data
The following table summarizes the key characteristics and chemical properties of Boc-L-methioninol and Fmoc-L-methioninol.
| Feature | This compound | Fmoc-L-methioninol |
| Chemical Structure | tert-butyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate | (9H-fluoren-9-yl)methyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate |
| CAS Number | 51372-93-1 | Not readily available |
| Molecular Formula | C₁₀H₂₁NO₃S | C₂₀H₂₃NO₃S |
| Molecular Weight | 235.33 g/mol | 357.47 g/mol (Calculated) |
| Deprotection Condition | Acid-labile : Strong acid (e.g., TFA, HCl)[1][2] | Base-labile : Organic base (e.g., Piperidine in DMF)[3][4][5] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation[1] | Stable to acids and catalytic hydrogenation[4] |
| Orthogonality | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[1] | Orthogonal to acid-labile (e.g., Boc, Trt) groups, enabling selective deprotection.[4][5] |
| Key Advantage | Robustness under a wide range of non-acidic conditions; volatile byproducts upon deprotection. | Mild deprotection conditions that preserve acid-sensitive functionalities.[5] |
| Primary Disadvantage | Harsh acidic conditions may cleave other acid-sensitive groups or affect sensitive substrates.[1] | The liberated dibenzofulvene can form adducts, requiring scavengers (e.g., piperidine).[4] |
| Thioether Stability | Risk of sulfoxide formation under harsh acidic/oxidative conditions. | Generally safer for the thioether due to mild, non-oxidative basic deprotection. |
| Reaction Monitoring | Not straightforward. | Deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct (~301 nm). |
Core Chemical Differences and Strategic Advantages
The primary advantage of using This compound lies in its exceptional stability. It is completely stable to basic and nucleophilic conditions, allowing for a wide array of subsequent chemical transformations on other parts of the molecule without risking premature deprotection of the amine.[1] The deprotection process, while requiring strong acid, results in the formation of highly volatile byproducts (isobutene and carbon dioxide), which simplifies purification.
Conversely, the principal advantage of Fmoc-L-methioninol is the mildness of its deprotection conditions.[5] The use of a weak organic base like piperidine is highly beneficial when the substrate contains acid-sensitive functional groups, such as tert-butyl esters or trityl ethers. This orthogonality is a cornerstone of modern synthetic strategies, particularly in the assembly of complex molecules.[4][5] For L-methioninol, the thioether side chain is susceptible to oxidation. While stable to standard Boc and Fmoc deprotection conditions, the strongly acidic environment of Boc removal can be more aggressive than the mild basic conditions for Fmoc removal, offering another reason to prefer the Fmoc group when maximum stability of the side chain is paramount.
Experimental Workflows: Deprotection Protocols
The choice between Boc and Fmoc protection dictates distinct experimental workflows for amine deprotection.
Detailed Experimental Protocols
1. Protocol for Deprotection of this compound
This protocol describes the removal of the Boc group in a solution phase.
-
Reagents and Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the solution (creating a 50% TFA/DCM v/v mixture).
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC (typically complete within 1-2 hours).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue, the TFA salt of L-methioninol, can be used as is for the next step or neutralized with a suitable base to yield the free amine.
-
2. Protocol for Deprotection of Fmoc-L-methioninol
This protocol details the base-mediated cleavage of the Fmoc group.
-
Reagents and Materials:
-
Fmoc-L-methioninol
-
Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
-
Procedure:
-
Dissolve Fmoc-L-methioninol in anhydrous DMF (e.g., 10 mL per 1 g of substrate) in a round-bottom flask.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC (usually complete within 30 minutes).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF and piperidine.
-
The crude L-methioninol can be purified from the dibenzofulvene-piperidine adduct by silica gel chromatography or crystallization.
-
Decision-Making Guide
The selection between Boc- and Fmoc-L-methioninol is contingent upon the overall synthetic route, particularly the nature of other functional groups present in the molecule and the planned subsequent reaction steps.
Conclusion
Choose this compound when:
-
The synthetic route involves strongly basic or nucleophilic reagents.
-
There are no other acid-sensitive functional groups in the molecule.
-
A robust, stable protecting group is required for a multi-step synthesis.
Choose Fmoc-L-methioninol when:
-
The molecule contains acid-labile groups (e.g., t-butyl esters, Trt ethers) that must be preserved.
-
Mild deprotection conditions are essential to avoid degradation of a sensitive substrate.
-
Orthogonal protection strategies are being employed for complex molecule synthesis.
For syntheses involving L-methioninol, where the preservation of sensitive functionalities and the mild treatment of the thioether side chain are often priorities, the Fmoc protecting group frequently offers a strategic advantage. However, the robustness and simplicity of the Boc group ensure its continued relevance in synthetic routes where its acidic cleavage is compatible with the overall molecular framework. The final choice should always be made in the context of the complete synthetic plan.
References
A Comparative Guide to the Synthesis and Validation of Boc-L-methioninol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for Boc-L-methioninol, a crucial building block in peptide synthesis and drug development. We offer an objective analysis of its synthesis, including a detailed experimental protocol, and compare it with alternative protected forms of L-methioninol. This document is intended to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Introduction to Protected Amino Alcohols
In the intricate field of peptide synthesis and the development of complex pharmaceuticals, the use of protected amino acids and their alcohol derivatives is fundamental. The protecting group strategy prevents unwanted side reactions at the amine terminus, allowing for the controlled and sequential formation of peptide bonds. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under various conditions and its facile removal under acidic conditions. This compound, the alcohol derivative of Boc-L-methionine, is a valuable chiral intermediate used in the synthesis of various bioactive molecules.[1]
This guide will focus on the synthesis and validation of this compound, providing a detailed experimental protocol for its preparation from L-methionine. Furthermore, we will draw comparisons with other common amine protecting groups, namely Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (carboxybenzyl), to offer a broader perspective for synthetic planning.
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from the commercially available amino acid L-methionine. The first step involves the protection of the amino group with the Boc moiety, yielding Boc-L-methionine. The second step is the reduction of the carboxylic acid functionality of Boc-L-methionine to the corresponding primary alcohol, this compound.
Step 1: Synthesis of Boc-L-methionine
The protection of L-methionine with di-tert-butyl dicarbonate (Boc)₂O is a well-established and high-yielding reaction.
Reaction Scheme:
Caption: Synthesis of Boc-L-methionine.
Experimental Protocol:
A detailed protocol for the synthesis of Boc-L-methionine is provided below, adapted from established literature procedures.[2]
-
Materials:
-
L-Methionine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Acetonitrile
-
Water
-
Dichloromethane
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 7.2 g of L-methionine in a mixture of 50 mL of water and 50 mL of acetonitrile.
-
Add 2 g of NaOH (0.05 mol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 10.9 g of di-tert-butyl dicarbonate (0.05 mol).
-
Allow the reaction to gradually warm to room temperature (24-25 °C) and stir for 12 hours.
-
Remove the acetonitrile by rotary evaporation.
-
Adjust the pH of the remaining aqueous solution to 12 with potassium carbonate.
-
Wash the aqueous phase twice with 50 mL of dichloromethane to remove unreacted (Boc)₂O. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 6 with 1 N dilute hydrochloric acid.
-
Extract the product twice with 50 mL of dichloromethane.
-
Combine the organic layers, wash with 50 mL of saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain Boc-L-methionine as a viscous product.
-
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | L-Methionine | [2] |
| Reagent | (Boc)₂O | [2] |
| Yield | 95% | [2] |
| Purity | Viscous product | [2] |
Step 2: Reduction of Boc-L-methionine to this compound
The reduction of the carboxylic acid group of Boc-L-methionine to a primary alcohol can be achieved using various reducing agents. A convenient one-pot method involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reduction with sodium borohydride (NaBH₄).[3] This method is advantageous due to its mild reaction conditions and high yields.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
The following is a general protocol for the reduction of N-protected amino acids to their corresponding alcohols.[3]
-
Materials:
-
Boc-L-methionine
-
1,1'-Carbonyldiimidazole (CDI)
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
-
-
Procedure:
-
Dissolve Boc-L-methionine in anhydrous THF.
-
Add 1,1'-carbonyldiimidazole (CDI) and stir at room temperature for 10 minutes for the activation step.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium borohydride in water in one portion.
-
Stir the reaction mixture for 30 minutes at 0 °C.
-
Acidify the solution with 1 N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude product by passing it through a short pad of silica gel.
-
Remove the solvent under reduced pressure to obtain this compound.
-
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Boc-L-methionine | [3] |
| Reagents | CDI, NaBH₄ | [3] |
| Yield | Good to excellent (specific data not provided for methionine derivative) | [3] |
| Purity | >95% by HPLC | [3] |
An alternative method for the reduction of unprotected L-methionine to L-methioninol using NaBH₄ and iodine has been reported with a yield of 65%.[4]
Comparison with Alternative Protected L-methioninols
The choice of an amine protecting group is a critical decision in a synthetic workflow. Besides Boc, Fmoc and Cbz are other commonly employed protecting groups in peptide synthesis.
Comparison of Protecting Groups:
| Characteristic | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Acidic (e.g., TFA) | Basic (e.g., piperidine in DMF) | Hydrogenolysis (e.g., H₂/Pd) |
| Key Advantages | Robust, well-established | Mild deprotection, orthogonal to Boc | Stable to acidic and basic conditions |
| Potential Limitations | Harsh acidic cleavage can affect sensitive residues | Base-lability can be an issue with certain linkers | Not suitable for molecules with other reducible groups |
Synthesis of Fmoc-L-methioninol and Cbz-L-methioninol
The synthesis of Fmoc-L-methioninol and Cbz-L-methioninol would follow a similar two-step pathway as this compound: N-protection of L-methionine followed by reduction of the carboxylic acid. While specific, detailed protocols for the reduction of Fmoc-L-methionine and Cbz-L-methionine to their corresponding alcohols were not found in the immediate search, the general methods for amino acid reduction described earlier would likely be applicable.
Validation of Synthesis
The successful synthesis of this compound and its purity must be confirmed using appropriate analytical techniques.
Experimental Workflow for Validation:
Caption: Validation workflow for this compound.
Key Validation Techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the effectiveness of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized this compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A purity of ≥ 98% is often desired for applications in peptide synthesis.[1]
Conclusion
The synthesis of this compound via a two-step process from L-methionine is a reliable and high-yielding route. The use of CDI and NaBH₄ for the reduction of Boc-L-methionine offers a mild and efficient method for obtaining the desired amino alcohol. The choice of the Boc protecting group provides a robust strategy for many synthetic applications. However, for syntheses involving acid-sensitive moieties, alternative protecting groups like Fmoc may be more suitable. The validation of the synthesized this compound using a combination of chromatographic and spectroscopic techniques is essential to ensure its quality for downstream applications in research and drug development.
References
A Comparative Guide to Coupling Reagents for Boc-L-Methioninol
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of amide bonds is a cornerstone of peptide synthesis and the development of peptide-based therapeutics. The choice of coupling reagent is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of the amino acid building blocks. This guide provides a comparative analysis of three commonly used coupling reagents for the activation of the carboxylic acid of N-Boc-L-methioninol: HATU, HBTU, and EDC in combination with HOBt.
While direct comparative studies on Boc-L-methioninol are limited in publicly available literature, this guide extrapolates data from studies on other N-Boc protected amino acids to provide a useful comparison for researchers. The presented quantitative data should be considered as representative, and optimization for specific substrates is always recommended.
Data Presentation
The following table summarizes the key performance indicators for each coupling reagent. Please note that yields and reaction times are indicative and can vary based on the specific amine being coupled and the reaction conditions.
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time (hours) | Relative Cost | Ease of Purification | Notes on Side Reactions |
| HATU | 90-98% | 1-4 | High | Moderate | Can cause guanylation of the N-terminus if used in excess.[1] |
| HBTU | 85-95% | 2-8 | Medium | Moderate | Slower than HATU; risk of racemization is slightly higher.[1] |
| EDC/HOBt | 70-90% | 4-24 | Low | Easy | Formation of N-acylurea byproduct can sometimes complicate purification. The use of HOBt minimizes racemization.[1] |
Experimental Protocols
Detailed methodologies for the coupling of this compound with a generic primary amine are provided below. These are general protocols and may require optimization for specific applications.
Protocol 1: Coupling using HATU
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure: a. Dissolve this compound and the primary amine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add DIPEA to the solution, followed by the portion-wise addition of HATU. d. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. e. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. f. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. g. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling using HBTU
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
HBTU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure: a. Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere. b. Add HBTU and DIPEA to the solution and stir for 20 minutes at room temperature to pre-activate the carboxylic acid. c. Add the primary amine to the reaction mixture. d. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours. e. Work-up and purification are performed as described in the HATU protocol.
Protocol 3: Coupling using EDC/HOBt
-
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0-1.2 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure: a. Dissolve this compound, the primary amine, and HOBt in anhydrous DCM or DMF in a round-bottom flask. b. Cool the solution to 0 °C in an ice bath. c. Add EDC portion-wise to the stirred solution. d. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature. e. Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours to complete. f. Upon completion, filter the reaction mixture to remove any precipitated dicyclohexylurea (if DCC was used instead of EDC). If EDC is used, the urea byproduct is water-soluble and will be removed during the aqueous work-up.[1] g. Dilute the reaction mixture with the organic solvent used for the reaction and wash with saturated aqueous sodium bicarbonate solution, water, and brine. h. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the general workflow and the logical relationship in the selection of a coupling reagent.
Caption: General experimental workflow for this compound coupling.
Caption: Decision tree for selecting a suitable coupling reagent.
References
Navigating the Frontier of Peptide Therapeutics: An Analysis of Peptides Synthesized with Boc-L-Methioninol
For researchers, scientists, and professionals in drug development, the quest for novel bioactive peptides with enhanced therapeutic properties is a continuous endeavor. The incorporation of non-standard amino acids is a key strategy in this pursuit, offering the potential for improved stability, efficacy, and target specificity. This guide focuses on the biological activity of peptides synthesized using Boc-L-methioninol, a protected form of the amino alcohol analog of methionine. While the use of this compound in peptide synthesis is established, a comprehensive comparative analysis of the resulting peptides' biological performance against alternatives remains a developing area of research.
Currently, there is a notable scarcity of publicly available, direct comparative studies detailing the quantitative biological activity of peptides synthesized with this compound versus other peptide analogs, such as those containing the standard L-methionine. This compound serves as a crucial building block in the synthesis of diverse bioactive molecules, particularly in the development of peptide-based therapeutics.[1][2] Its application extends to creating compounds with specific stereochemistry essential for biological activity and in the preparation of prodrugs to enhance bioavailability.[1][2]
This guide, therefore, aims to provide a framework for future comparative studies by outlining the established experimental protocols for assessing the key biological activities of interest: antimicrobial and anticancer efficacy.
Experimental Protocols for Biological Activity Assessment
The following sections detail standardized methodologies that can be employed to evaluate and compare the biological activity of peptides synthesized with this compound against relevant alternatives.
Antimicrobial Susceptibility Testing
To determine the antimicrobial efficacy of synthesized peptides, a suite of standard assays can be utilized. These tests are fundamental in establishing the peptide's potency against various microbial strains.
Table 1: Experimental Protocols for Antimicrobial Activity
| Experiment | Objective | Detailed Methodology |
| Minimum Inhibitory Concentration (MIC) Assay | To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism. | 1. Inoculum Preparation: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). 2. Peptide Dilution: A serial dilution of the test peptide is prepared in a 96-well microtiter plate. 3. Inoculation: Each well is inoculated with the standardized microbial suspension. 4. Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria). 5. Observation: The MIC is determined as the lowest peptide concentration in which no visible growth (turbidity) is observed. |
| Minimum Bactericidal Concentration (MBC) Assay | To determine the lowest concentration of the peptide that kills 99.9% of the initial microbial inoculum. | 1. Following MIC Determination: Aliquots are taken from the wells of the MIC plate that show no visible growth. 2. Plating: These aliquots are plated onto an appropriate agar medium. 3. Incubation: The plates are incubated to allow for the growth of any surviving microorganisms. 4. Colony Counting: The number of colony-forming units (CFUs) is counted. 5. MBC Determination: The MBC is the lowest peptide concentration that results in a ≥99.9% reduction in the initial inoculum count. |
| Time-Kill Kinetic Assay | To assess the rate at which the peptide kills a microbial population over time. | 1. Culture Preparation: A logarithmic phase culture of the target microorganism is prepared. 2. Peptide Addition: The test peptide is added to the culture at a specific concentration (e.g., 2x or 4x the MIC). 3. Sampling: Aliquots are withdrawn from the culture at various time points (e.g., 0, 1, 2, 4, 6, 24 hours). 4. Viable Cell Count: The number of viable microorganisms in each aliquot is determined by plating serial dilutions and counting CFUs. 5. Data Analysis: The log10 CFU/mL is plotted against time to visualize the killing kinetics. |
A generalized workflow for antimicrobial susceptibility testing is illustrated in the following diagram.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Anticancer Activity Assessment
The potential of synthesized peptides to act as anticancer agents can be evaluated through cell viability and cytotoxicity assays. The MTT assay is a widely accepted method for this purpose.
Table 2: Experimental Protocol for Anticancer Activity
| Experiment | Objective | Detailed Methodology |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay | To assess the metabolic activity of cancer cells as an indicator of cell viability after treatment with the peptide. | 1. Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight. 2. Peptide Treatment: The cells are treated with various concentrations of the test peptide and incubated for a specified period (e.g., 24, 48, or 72 hours). 3. MTT Addition: MTT reagent is added to each well and the plate is incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals. 4. Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals. 5. Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. 6. Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) value is often determined. |
The logical flow of an MTT assay to determine the anticancer activity of a peptide is depicted below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Peptides with Dual Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]
- 6. Antimicrobial Peptides as Anticancer Agents: Functional Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Spectroscopic Data Comparison: Boc-L-methioninol and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for Boc-L-methioninol and its common alternatives, Cbz-L-methioninol and Fmoc-L-methioninol. Due to the limited availability of publicly accessible, peer-reviewed spectroscopic data for the protected L-methioninol series, this guide presents a detailed comparison of the corresponding, structurally similar N-protected L-methionine derivatives. The expected spectral differences arising from the reduction of the carboxylic acid to a primary alcohol will be discussed to provide a predictive framework for the analysis of this compound and its analogues.
Comparison of Spectroscopic Data
| Spectroscopic Data | Boc-L-methionine | Cbz-L-methionine | Fmoc-L-methionine |
| ¹H NMR (CDCl₃, δ ppm) | ~1.42 (s, 9H, C(CH₃)₃), ~2.05 (s, 3H, SCH₃), 1.92-2.15 (m, 2H, CH₂), ~2.52 (t, 2H, CH₂S), ~4.40 (m, 1H, CH), ~6.91 (br, 1H, NH), ~11.62 (br, 1H, COOH)[1] | ~2.10 (s, 3H, SCH₃), ~2.00-2.20 (m, 2H, CH₂), ~2.50 (t, 2H, CH₂S), ~4.50 (m, 1H, CH), ~5.10 (s, 2H, OCH₂Ph), ~5.70 (d, 1H, NH), ~7.35 (m, 5H, Ar-H), ~9.80 (br s, 1H, COOH) | ~2.08 (s, 3H, SCH₃), ~2.00-2.25 (m, 2H, CH₂), ~2.55 (t, 2H, CH₂S), ~4.22 (t, 1H, Fmoc-CH), ~4.40 (d, 2H, OCH₂), ~4.55 (m, 1H, CH), ~5.50 (d, 1H, NH), ~7.30-7.80 (m, 8H, Ar-H), ~9.70 (br s, 1H, COOH) |
| ¹³C NMR (CDCl₃, δ ppm) | ~15.5 (SCH₃), ~28.3 (C(CH₃)₃), ~30.0 (CH₂), ~31.5 (CH₂S), ~53.0 (CH), ~80.0 (C(CH₃)₃), ~155.5 (C=O, Boc), ~176.0 (COOH) | ~15.5 (SCH₃), ~30.0 (CH₂), ~31.5 (CH₂S), ~53.5 (CH), ~67.0 (OCH₂Ph), ~128.0, 128.2, 128.5 (Ar-CH), ~136.0 (Ar-C), ~156.0 (C=O, Cbz), ~176.0 (COOH) | ~15.5 (SCH₃), ~30.0 (CH₂), ~31.5 (CH₂S), ~47.2 (Fmoc-CH), ~53.5 (CH), ~67.0 (OCH₂), ~120.0, 125.0, 127.0, 127.7 (Ar-CH), ~141.3, 143.8 (Ar-C), ~156.0 (C=O, Fmoc), ~176.0 (COOH) |
| Mass Spectrometry (m/z) | M+H⁺ ≈ 250.1[1] | M+H⁺ ≈ 284.1 | M+H⁺ ≈ 372.1 |
Note: The chemical shifts (δ) are approximate and can vary depending on the solvent and experimental conditions.
Expected Spectroscopic Differences for Protected L-Methioninol Derivatives
The primary structural difference between the protected L-methionine compounds listed above and their corresponding L-methioninol analogues is the reduction of the carboxylic acid group (-COOH) to a primary alcohol group (-CH₂OH). This transformation is expected to induce the following key changes in their respective spectra:
-
¹H NMR:
-
The broad singlet corresponding to the carboxylic acid proton (~9-12 ppm) will be absent.
-
A new set of signals corresponding to the diastereotopic protons of the -CH₂OH group will appear, likely in the range of 3.5-4.0 ppm. These protons will typically exhibit coupling to the adjacent chiral center proton (CH).
-
The signal for the α-proton (CH) will likely experience a slight upfield shift due to the change in the adjacent functional group.
-
-
¹³C NMR:
-
The signal for the carboxylic acid carbon (~176 ppm) will be absent.
-
A new signal for the primary alcohol carbon (-CH₂OH) will appear in the upfield region, typically around 60-65 ppm.
-
-
Mass Spectrometry:
-
The molecular weight of the L-methioninol derivatives will be lower than their L-methionine counterparts by 14 atomic mass units (the difference between -COOH and -CH₂OH).
-
The fragmentation patterns will also differ. For instance, the loss of water (H₂O) from the primary alcohol may be a prominent fragmentation pathway for the L-methioninol derivatives under certain ionization conditions. A characteristic fragmentation of Boc-protected compounds involves the loss of isobutylene (56 Da).[2][3]
-
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of the corresponding protected amino acid, Boc-L-methionine.
Materials:
-
Boc-L-methionine
-
Borane-tetrahydrofuran complex (BH₃·THF) or Sodium borohydride (NaBH₄) and a Lewis acid (e.g., I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (General):
-
Dissolve Boc-L-methionine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the reducing agent (e.g., BH₃·THF in THF) to the stirred solution of Boc-L-methionine.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Note: This is a general procedure and may require optimization for specific scales and conditions. Similar reduction strategies can be applied for the synthesis of Cbz-L-methioninol and Fmoc-L-methioninol from their corresponding protected amino acids.
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a proton-decoupled sequence, a 30° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC-MS). Use a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and observe the molecular ion.
Visualizations
Caption: General workflow for the synthesis and spectroscopic analysis of protected amino alcohols.
Caption: Key chemical transformations in the preparation of this compound.
References
- 1. BOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]
- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Stereochemical Purity of Boc-L-methioninol
The determination of stereochemical purity is a critical aspect of quality control in the synthesis of chiral molecules for pharmaceutical and research applications. For Boc-L-methioninol, an N-protected amino alcohol, ensuring high enantiomeric excess is paramount for its intended biological activity and to avoid potential off-target effects from the corresponding D-enantiomer. This guide provides a comparative overview of the primary analytical techniques used to assess the stereochemical purity of this compound, offering detailed experimental protocols and data presentation to aid researchers in selecting the most suitable method for their needs.
The most common and effective methods for determining the enantiomeric excess of this compound and related amino alcohols are Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] Chiral Gas Chromatography (GC) is also a viable option, particularly for volatile and thermally stable derivatives.[1]
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the need for sample derivatization. The following table summarizes the key performance characteristics of Chiral HPLC and NMR Spectroscopy for the analysis of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Differentiation of enantiomers through diastereomeric interactions with a chiral resolving agent, leading to distinct NMR signals.[2][3] |
| Sample Preparation | Direct injection of the sample dissolved in a suitable solvent. | May require the addition of a chiral resolving or solvating agent.[2] Derivatization with a chiral agent can also be employed.[1] |
| Sensitivity | High (can detect enantiomeric impurities down to <0.1%). | Moderate (typically requires >1% of the minor enantiomer for accurate quantification). |
| Quantification | Based on the integrated peak areas of the separated enantiomers. | Based on the integration of the resolved signals corresponding to each enantiomer. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV). | NMR spectrometer. |
| Advantages | High accuracy and precision, excellent for detecting trace enantiomeric impurities. | Rapid analysis, non-destructive, and provides structural information. |
| Disadvantages | Requires specialized and often expensive chiral columns, method development can be time-consuming. | Lower sensitivity compared to HPLC, potential for signal overlap, cost of chiral resolving agents. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. For N-protected amino acids and their derivatives, such as this compound, polysaccharide-based or macrocyclic glycopeptide chiral stationary phases (CSPs) are often employed.[][5]
Methodology:
-
Column: A chiral column suitable for the separation of N-protected amino alcohols. A common choice is a teicoplanin-based CSP.[6]
-
Mobile Phase: A mixture of organic solvents such as acetonitrile and methanol, often with a small amount of an acidic or basic additive to improve peak shape and resolution. A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.[7]
-
Column Temperature: Maintained at a constant temperature, for instance, 25 °C, to ensure reproducibility.[8]
-
Detection: UV detection at a wavelength where the Boc-protected compound absorbs, typically around 210-230 nm.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. A racemic standard of Boc-methioninol is required to determine the retention times of both the L- and D-enantiomers.
-
Analysis: Inject a small volume (e.g., 5-10 µL) of the sample and the racemic standard onto the column. The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100.
Figure 1. Workflow for Chiral HPLC Analysis.
NMR Spectroscopy with a Chiral Resolving Agent
NMR spectroscopy can be used to determine the enantiomeric excess of a chiral compound by introducing a chiral resolving agent (CRA) or a chiral solvating agent (CSA).[2] These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to the resolution of otherwise overlapping signals in the NMR spectrum.
Methodology:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Chiral Resolving Agent (CRA): A common choice for amino alcohols is a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) or a chiral acid (e.g., (R)-(-)-Mandelic acid).
-
Solvent: A deuterated solvent in which both the analyte and the CRA are soluble (e.g., CDCl₃ or C₆D₆).
-
Sample Preparation:
-
Dissolve a known amount of this compound in the deuterated solvent in an NMR tube.
-
Acquire a proton (¹H) NMR spectrum of the pure analyte.
-
Add a small, sub-stoichiometric amount of the CRA to the NMR tube.
-
Acquire subsequent ¹H NMR spectra after each addition of the CRA until baseline separation of a pair of signals corresponding to the two enantiomers is observed.
-
-
Analysis: Identify a well-resolved pair of signals in the ¹H NMR spectrum corresponding to the L- and D-enantiomers. The enantiomeric excess is calculated by integrating these two signals and applying the formula: % ee = [ (Integral_L - Integral_D) / (Integral_L + Integral_D) ] x 100.
Figure 2. Workflow for NMR Analysis with a Chiral Resolving Agent.
Conclusion
Both Chiral HPLC and NMR Spectroscopy are powerful techniques for assessing the stereochemical purity of this compound. Chiral HPLC offers superior sensitivity and is ideal for the accurate quantification of enantiomeric impurities, making it the method of choice for final product quality control. NMR spectroscopy with a chiral resolving agent provides a rapid and non-destructive method for determining enantiomeric excess and is particularly useful for reaction monitoring and screening purposes. The choice between these methods will ultimately depend on the specific requirements of the analysis and the resources available.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. Sigma-Aldrich [sigmaaldrich.com]
A Cost-Benefit Analysis of Boc-L-Methioninol in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that impacts the efficiency, cost-effectiveness, and overall success of a synthetic campaign. Boc-L-methioninol, a protected amino alcohol, is a versatile reagent in asymmetric synthesis, particularly in the construction of chiral ligands and auxiliaries. This guide provides an objective comparison of this compound with two common alternatives, Boc-L-leucinol and Boc-L-phenylalaninol, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Performance and Cost Comparison
The economic viability and synthetic utility of a chiral building block are paramount. Below is a summary of the key performance indicators and approximate costs for this compound and its alternatives.
| Feature | This compound | Boc-L-leucinol | Boc-L-phenylalaninol |
| Molecular Weight | 235.34 g/mol | 217.31 g/mol | 251.32 g/mol |
| Typical Purity | ≥98% (HPLC) | ≥98% (Titration) | ≥99% (HPLC) |
| Approximate Price (USD/g) | ~$89 | ~$38 - $128 | ~$19 |
| Key Applications | Synthesis of chiral ligands (e.g., BOX, PyBOX), peptide synthesis, drug discovery | Synthesis of chiral auxiliaries and ligands, peptide synthesis | Synthesis of chiral catalysts, pharmaceutical intermediates |
Performance in a Standardized Synthetic Application: Synthesis of Chiral Oxazolines
To provide a direct comparison of their synthetic performance, we consider the synthesis of chiral bis(oxazoline) (BOX) ligands, which are widely used in asymmetric catalysis. The synthesis involves the cyclization of the Boc-protected amino alcohol with a dinitrile, followed by deprotection.
While direct, side-by-side comparative studies are limited in the published literature, we can extrapolate expected performance based on general protocols and the known reactivity of these compounds.
| Parameter | This compound | Boc-L-leucinol | Boc-L-phenylalaninol |
| Expected Yield | Good to Excellent | Good to Excellent | Excellent |
| Expected Enantiomeric Excess (ee) | >99% | >99% | >99% |
| Reaction Time | Typically 12-24 hours | Typically 12-24 hours | Typically 12-24 hours |
| Potential Side Reactions | Oxidation of the thioether side chain under harsh conditions. | Minimal side reactions reported. | Minimal side reactions reported. |
Note: The thioether group in this compound can be susceptible to oxidation, which may require careful selection of reaction conditions or the use of antioxidants in some applications.
Cost-Benefit Analysis: Beyond the Price Tag
While Boc-L-phenylalaninol is the most economical option based on the cost per gram, a comprehensive cost-benefit analysis must consider several factors:
-
Catalyst Performance: The ultimate goal of synthesizing a chiral ligand is its performance in an asymmetric reaction. A more expensive but more effective ligand derived from this compound or Boc-L-leucinol may lead to higher yields and enantioselectivities in the final catalytic step, justifying the initial investment.
-
Downstream Processing: The purity of the final product is crucial. If one building block consistently leads to a cleaner reaction profile and requires less extensive purification, this can significantly reduce overall costs associated with solvents, chromatography media, and labor.
-
Versatility and Existing Protocols: The availability of well-established and optimized protocols for a particular building block can save considerable time and resources in research and development. All three amino alcohols are well-represented in the literature for the synthesis of various chiral ligands.
Experimental Protocols
General Protocol for the Reduction of N-Boc-L-amino Acids to N-Boc-L-amino Alcohols
This procedure can be adapted for the synthesis of this compound, Boc-L-leucinol, and Boc-L-phenylalaninol from their corresponding Boc-protected amino acids.
Materials:
-
N-Boc-L-amino acid (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl chloroformate (1.1 equiv)
-
N-Methylmorpholine (NMM) (1.1 equiv)
-
Sodium borohydride (NaBH₄) (2.0 equiv)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-L-amino acid in anhydrous THF and cool the solution to -15 °C.
-
Add N-methylmorpholine, followed by the dropwise addition of ethyl chloroformate. Stir the mixture at -15 °C for 30 minutes to form the mixed anhydride.
-
In a separate flask, dissolve sodium borohydride in a mixture of THF and methanol.
-
Slowly add the mixed anhydride solution to the sodium borohydride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for the Synthesis of Chiral Bis(oxazolines) (BOX)
This protocol outlines the synthesis of a BOX ligand from a chiral Boc-amino alcohol and malononitrile.
Materials:
-
Boc-L-amino alcohol (e.g., this compound) (2.0 equiv)
-
Malononitrile (1.0 equiv)
-
Anhydrous zinc chloride (ZnCl₂) (0.1 equiv)
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the Boc-L-amino alcohol in anhydrous toluene, add malononitrile and anhydrous zinc chloride.
-
Reflux the mixture for 24-48 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude bis(oxazoline) intermediate by flash column chromatography.
-
Dissolve the purified intermediate in dichloromethane and cool to 0 °C.
-
Add trifluoroacetic acid dropwise and stir at room temperature for 1-2 hours to remove the Boc protecting groups.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final BOX ligand.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a chiral bis(oxazoline) ligand from a Boc-protected amino acid, a key application for this compound and its alternatives.
General workflow for the synthesis of a chiral bis(oxazoline) ligand.
Conclusion
The choice between this compound, Boc-L-leucinol, and Boc-L-phenylalaninol depends on a careful evaluation of cost, synthetic performance, and the specific requirements of the target molecule. While Boc-L-phenylalaninol offers a significant cost advantage for the starting material, the potential for enhanced catalytic activity or simplified purification with ligands derived from this compound or Boc-L-leucinol may offset the initial higher price. For syntheses sensitive to oxidation, Boc-L-leucinol and Boc-L-phenylalaninol may be preferred. Ultimately, the optimal choice will be project-specific, and this guide provides the necessary data and protocols to make an informed decision.
Safety Operating Guide
Proper Disposal of Boc-L-methioninol: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Boc-L-methioninol (CAS No. 51372-93-1), a compound commonly used in peptide synthesis and drug development.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety Considerations
While some related compounds are not classified as hazardous, specific safety data sheets for this compound indicate that it should be handled as special or hazardous waste.[3][4] Therefore, standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.
Summary of Chemical Properties
A clear understanding of the chemical's properties is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 51372-93-1 |
| Molecular Formula | C₁₀H₂₁NO₃S |
| Molecular Weight | 235.3 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 0 - 8 °C in a sealed container |
(Data sourced from Chem-Impex and BioCrick product datasheets)
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, or paper towels).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically resistant, sealable container for all this compound waste.
-
Ensure the container is in good condition and properly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
-
Waste Collection and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the collection and disposal of the this compound waste.[4]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
-
-
Record Keeping:
-
Maintain a detailed record of the amount of this compound disposed of and the date of disposal. This is crucial for regulatory compliance and laboratory safety audits.
-
Disposal Workflow
References
Personal protective equipment for handling Boc-L-methioninol
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Boc-L-methioninol. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring safe handling from receipt to disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is paramount to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes | Safety glasses with side shields or chemical splash goggles | Goggles are required when there is a risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable choice. Inspect gloves for any tears or holes before use and dispose of them properly after handling the compound. |
| Body | Laboratory coat | A standard lab coat is recommended for all procedures. |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosolization. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Small Spill | For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent. |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated hazardous waste container. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Aspect | Guideline |
| Handling | Handle in a well-ventilated area, preferably in a certified chemical fume hood, especially when working with the solid form to avoid dust formation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is typically between 2-8°C. Keep away from incompatible materials such as strong oxidizing agents. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous waste according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a properly labeled and sealed container. |
| Contaminated Materials | Any materials, such as gloves, weighing paper, and pipette tips, that have come into contact with the compound should be collected in a designated hazardous waste container. |
| Solutions | Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not pour down the drain. |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
